Technical Documentation Center

Tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate
  • CAS: 1031927-13-5

Core Science & Biosynthesis

Foundational

What is the CAS number and molecular weight of tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate?

Strategic Integration of tert-Butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate in Modern Drug Discovery Executive Summary In contemporary medicinal chemistry, the transition from planar, sp2-hybridized aromatic systems...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Integration of tert-Butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate in Modern Drug Discovery

Executive Summary

In contemporary medicinal chemistry, the transition from planar, sp2-hybridized aromatic systems to three-dimensional, sp3-rich architectures is a critical strategy for optimizing drug candidates. At the forefront of this structural evolution is tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate , a highly versatile spirocyclic building block.

For quick reference, the fundamental identifiers for this compound are:

  • CAS Number: 1031927-13-5[1]

  • Molecular Weight: 252.36 g/mol [1]

As a Senior Application Scientist, I approach the integration of this specific spiro[5.5] scaffold not merely as a synthetic exercise, but as a strategic maneuver to optimize pharmacokinetic (PK) and pharmacodynamic (PD) profiles. This whitepaper provides an in-depth technical guide to the physicochemical properties, mechanistic utility, and self-validating synthetic protocols associated with this compound.

Physicochemical and Structural Profiling

To effectively utilize a building block in structure-based drug design (SBDD), one must first understand its baseline quantitative metrics. The table below summarizes the core physicochemical data of the compound[1][2][3].

PropertyValueClinical / Synthetic Relevance
Chemical Name tert-Butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylateStandard IUPAC nomenclature for inventory and patent filing.
CAS Registry Number 1031927-13-5Unique identifier for sourcing and regulatory documentation.
Molecular Weight 252.36 g/mol Low molecular weight allows for extensive downstream functionalization without violating Lipinski’s Rule of 5.
Molecular Formula C14H24N2O2Indicates a high degree of saturation (high Fsp3).
Monoisotopic Mass 252.18378 DaCritical for high-resolution mass spectrometry (HRMS) validation.
Protecting Group tert-Butoxycarbonyl (Boc) at N9Enables orthogonal synthetic strategies; stable to bases and nucleophiles.

Mechanistic Utility: The Causality of Scaffold Selection

The pharmaceutical industry's historical over-reliance on flat, aromatic molecules often led to clinical failures due to poor solubility and off-target toxicity. The seminal demonstrated that increasing the fraction of sp3-hybridized carbons (Fsp3) directly correlates with clinical success[4].

Incorporating the 1,9-diazaspiro[5.5]undec-3-ene core addresses these challenges through several mechanistic pathways[5]:

  • Vectorial Projection: The spirocyclic quaternary carbon (C6) forces the two rings into orthogonal planes. This unique 3D geometry allows the N1 and N9 vectors to project into distinct binding pockets of a target protein, capturing interactions that planar heterocycles cannot reach.

  • Orthogonal Functionalization: The molecule is a synthetic "Swiss Army knife." It possesses a free secondary amine (N1), a Boc-protected amine (N9), and an endocyclic alkene (Δ3). This allows chemists to sequentially functionalize N1 (via reductive amination), derivatize the alkene (via epoxidation or hydroboration), and finally unmask N9 for terminal amide coupling.

  • Metabolic Stability: The steric bulk and lack of flat aromatic surfaces reduce susceptibility to rapid oxidative metabolism by Cytochrome P450 (CYP450) enzymes, thereby extending the biological half-life.

ADME_Impact Spiro Spiro[5.5] Core Incorporation Fsp3 Increased Fsp3 Fraction Spiro->Fsp3 Solub Enhanced Aqueous Solubility Fsp3->Solub Metab Reduced CYP450 Metabolism Fsp3->Metab Bind Vectorial Target Projection Fsp3->Bind Opt Optimized PK/PD Profile Solub->Opt Metab->Opt Bind->Opt

Mechanistic impact of spirocyclic core incorporation on ADME and target specificity.

Experimental Methodologies: Self-Validating Protocols

To guarantee scientific integrity, experimental workflows must be designed as self-validating systems. Below are two critical protocols for elaborating this scaffold, complete with the causality behind the reagent choices and analytical checkpoints.

Protocol A: Orthogonal N9-Deprotection via Acidic Cleavage

Causality: Once the N1 amine and the alkene have been functionalized, the N9 Boc group must be removed to allow for final drug assembly (e.g., coupling to a pharmacophore). Trifluoroacetic acid (TFA) is chosen over anhydrous HCl when the substrate contains acid-sensitive functional groups added during earlier steps. The addition of a carbocation scavenger prevents the cleaved tert-butyl cation from re-alkylating the newly freed amine.

Step-by-Step Workflow:

  • Preparation: Dissolve the functionalized tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Scavenger Addition: Add triisopropylsilane (TIPS) (2.0 eq) to the reaction mixture. Causality: TIPS acts as a trap for the highly reactive tert-butyl cation generated during Boc cleavage.

  • Cleavage: Chill the flask to 0°C and dropwise add Trifluoroacetic acid (TFA) to achieve a 1:1 (v/v) ratio with DCM.

  • Agitation: Remove the ice bath and stir at ambient temperature for 2 hours.

  • Self-Validating Checkpoint: Monitor the reaction via LC-MS. The protocol is successful when the starting material peak disappears and a new peak emerges corresponding to the loss of 100.12 Da (the Boc group). For the unfunctionalized parent compound, look for the target mass of m/z 153.1 [M+H]+ .

  • Isolation: Concentrate under reduced pressure, co-evaporate with toluene (3x) to remove residual TFA, and isolate the free amine as a TFA salt.

Protocol B: Stereoselective Hydroboration-Oxidation of the Δ3-Alkene

Causality: The endocyclic alkene is a prime target for introducing polarity. Hydroboration-oxidation converts the alkene into a secondary alcohol via an anti-Markovnikov, syn-addition mechanism. This introduces a new hydrogen-bond donor/acceptor, which can dramatically lower the logD of the molecule, improving aqueous solubility.

Step-by-Step Workflow:

  • Preparation: Dissolve the Boc-protected spirocycle (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere at 0°C.

  • Hydroboration: Slowly add Borane-THF complex (BH3·THF, 1.5 eq). Causality: The concerted four-centered transition state ensures strict syn-addition across the sterically hindered spiro-alkene.

  • Reaction: Stir for 3 hours, allowing the reaction to slowly warm to room temperature.

  • Oxidation: Cool back to 0°C. Carefully add 3M aqueous NaOH (3.0 eq) followed by dropwise addition of 30% H2O2 (3.0 eq). Stir for 1 hour.

  • Self-Validating Checkpoint: Analyze the crude mixture via LC-MS. The successful hydration of the double bond will reflect a mass shift of +18 Da. The target mass for the Boc-protected alcohol is m/z 271.2 [M+H]+ .

  • Quenching & Extraction: Quench with saturated aqueous Na2S2O3 to neutralize residual peroxides. Extract with Ethyl Acetate, dry over Na2SO4, and purify via flash chromatography.

Synth_Workflow A tert-butyl 1,9-diazaspiro[5.5]undec- 3-ene-9-carboxylate B N1 Functionalization (Alkylation/Acylation) A->B Step 1 C Alkene Derivatization (e.g., Hydroboration) B->C Step 2 D N9 Boc-Deprotection (TFA Cleavage) C->D Step 3 E Fully Elaborated Drug Candidate D->E Final Assembly

Sequential orthogonal functionalization of the 1,9-diazaspiro[5.5]undec-3-ene scaffold.

Conclusion

The utilization of tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate represents a highly sophisticated approach to modern drug design. By leveraging its unique 3D spirocyclic core, orthogonal reactivity profiles, and inherent metabolic stability, drug development professionals can successfully navigate complex structure-activity relationship (SAR) landscapes and engineer clinical candidates with superior pharmacological profiles.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from flatland: increasing saturation as an approach to improving clinical success." Journal of Medicinal Chemistry, 52(21), 6752-6756. URL:[Link]

  • Varela, M. T., et al. (2025). "Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists." European Journal of Medicinal Chemistry, 287, 117368. URL:[Link]

Sources

Exploratory

Solubility Profile of tert-Butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate in Polar Aprotic Solvents: A Technical Guide

Executive Summary In modern drug discovery, rigid spirocyclic scaffolds are highly sought after for their ability to improve the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of lead comp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, rigid spirocyclic scaffolds are highly sought after for their ability to improve the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of lead compounds. tert-Butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate is a premier example of such a scaffold. However, manipulating this Boc-protected diamine during cross-coupling reactions or API synthesis requires a precise understanding of its solvation thermodynamics. This whitepaper provides an in-depth analysis of its solubility profile in polar aprotic solvents, grounded in structural causality, and outlines a self-validating experimental protocol for quantitative solubility determination.

Solvation Thermodynamics and Structural Causality

The solubility of any complex organic molecule is governed by the thermodynamic principle of "like dissolves like." For tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate, its solubility behavior is heavily influenced by its dual-nature functional groups, which dictate its miscibility across various solvent classes[1].

  • The Boc Group (Lipophilic): The bulky tert-butyl carbamate (Boc) protecting group significantly increases the lipophilicity of the parent spiro amine. This nonpolar moiety interacts favorably with the hydrocarbon backbones of organic solvents via2[2].

  • The Spirocyclic Core & Free Amine (Polar): The 1,9-diazaspiro[5.5]undecane core contains a secondary amine and a carbamate carbonyl oxygen. These act as potent hydrogen-bond acceptors and dipole centers.

  • Causality of Solvent Selection: Why are polar aprotic solvents (e.g., DMSO, DMF, Dichloromethane) the optimal choice? These solvents possess high dielectric constants and strong dipole moments but lack acidic protons. This chemical environment effectively solvates the polar carbamate and amine moieties through dipole-dipole interactions without protonating the free amine. Unwanted protonation would drastically alter the compound's partition coefficient and downstream reactivity[2].

Solvation Compound tert-butyl 1,9-diazaspiro [5.5]undec-3-ene-9-carboxylate Boc Boc Group (Lipophilic) Compound->Boc Amine Spiro Core & Amine (Polar/H-Bond Donor) Compound->Amine VDW Van der Waals Forces Boc->VDW Dipole Dipole-Dipole Interactions Amine->Dipole Aprotic Polar Aprotic Solvents (DMSO, DMF, DCM) Dipole->Aprotic VDW->Aprotic

Fig 1. Thermodynamic solvation interactions of the spiro compound in polar aprotic solvents.

Quantitative Solubility Profile

While exhaustive, empirical quantitative data for every specific proprietary spirocyclic derivative is rarely published, we can establish a highly accurate predictive profile based on validated structural analogues (such as Boc-protected pyrrolidines and piperidines)[1]. Boc-protected amines universally exhibit excellent solubility in polar aprotic solvents due to the synergistic solvation mechanisms described above[2].

Table 1: Expected Solubility Profile in Key Polar Aprotic Solvents

SolventDielectric Constant (ε)Expected Solubility RangeApplication & Causality Notes
Dimethyl Sulfoxide (DMSO) 46.7> 100 mg/mLIdeal for Assays: High dipole moment strongly solvates the spiro core; standard for NMR and biological assay stock solutions.
Dimethylformamide (DMF) 36.7> 100 mg/mLSynthesis Standard: Optimal for amide coupling and SNAr reactions due to excellent thermal stability and solvation capacity.
Dichloromethane (DCM) 8.93> 200 mg/mLHigh Lipophilicity Match: Lower dielectric constant perfectly matches the lipophilic Boc group. Excellent for biphasic extractions.
Acetonitrile (MeCN) 37.550 - 100 mg/mLAnalytical Utility: Preferred for HPLC mobile phases and recrystallization workflows due to its volatility and UV transparency.
Tetrahydrofuran (THF) 7.5> 150 mg/mLOrganometallics: Optimal for reactions requiring strictly aprotic conditions (e.g., Grignard or lithiation steps).

Standardized Experimental Protocol: The Shake-Flask Method

To empirically validate the exact solubility of tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate in a specific solvent matrix, we employ a modified Shake-Flask Method. This protocol is a self-validating system adapted from 3, ensuring true thermodynamic equilibrium is reached rather than mere kinetic dissolution[3].

Step-by-Step Methodology
  • Preliminary Estimation: Weigh approximately 10 mg of the compound into a 2 mL glass centrifuge tube. Add the target polar aprotic solvent in 100 µL increments, vortexing for 1 minute after each addition, until the solid visually dissolves. This establishes the approximate solubility bracket[3].

  • Saturated Solution Preparation: Based on the preliminary test, weigh a 5-fold excess of the compound into three separate, tightly stoppered glass flasks[3]. Causality Note: The 5-fold excess guarantees that the thermodynamic equilibrium is driven entirely by the solvent's saturation capacity, preventing false-positive complete dissolution.

  • Equilibration: Add a precise volume (e.g., 1.0 mL) of the chosen polar aprotic solvent to each flask. Add a magnetic stir bar and place the flasks in a temperature-controlled water bath at 25.0 ± 0.1 °C.4[4]. Causality Note: Extended agitation is crucial to overcome the lattice energy of the solid spiro compound and achieve true thermodynamic equilibrium.

  • Phase Separation: Transfer the suspension to centrifuge tubes and centrifuge at 10,000 rpm for 15 minutes at 25 °C. Alternatively, filter the supernatant through a solvent-resistant 0.22 µm PTFE syringe filter[4]. Self-Validation Check: The presence of a visible solid pellet post-centrifugation confirms that the solution was indeed saturated.

  • Dilution: Carefully withdraw a known volume of the clear supernatant. Dilute it with the analytical mobile phase to fall within the linear dynamic range of the quantification instrument.

Workflow Start 1. Weigh Excess Compound (Ensure Saturation) Solvent 2. Add Polar Aprotic Solvent (e.g., DMSO, DCM) Start->Solvent Equilibrate 3. Shake-Flask Equilibration (24-48h at 25°C) Solvent->Equilibrate Separate 4. Centrifugation & Filtration (0.22 µm PTFE) Equilibrate->Separate Analyze 5. HPLC-UV Analysis (Quantification) Separate->Analyze

Fig 2. Self-validating shake-flask workflow for quantitative solubility determination.

Analytical Quantification (HPLC-UV)

Relying solely on gravimetric analysis can introduce severe errors due to solvent volatility (especially with high vapor pressure solvents like DCM). Therefore, High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) is the required standard for quantification[1].

  • Calibration (Self-Validation): Construct a 5-point calibration curve using standard solutions of the compound dissolved in the mobile phase. The system validates itself if the linear regression yields an R² value ≥ 0.999.

  • Detection Parameters: Because tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate lacks extended aromatic conjugation, UV monitoring must be performed at low wavelengths (e.g., 210–220 nm), which corresponds to the absorption of the carbamate carbonyl and the alkene chromophores.

  • Calculation: Determine the concentration of the diluted supernatant using the linear regression equation from the calibration curve. Multiply this value by the dilution factor utilized in Step 5 to yield the final solubility in mg/mL.

References

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS . Regulations.gov. Available at:[Link]

  • Shake Flask Method Summary . BioAssay Systems. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Crystal Structure and Stereochemistry of tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract The 1,9-diazaspiro[5.5]undecane scaffold is a privileged heterocyclic motif in medicinal chemistry, valued for its rigid three-dimensional structur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,9-diazaspiro[5.5]undecane scaffold is a privileged heterocyclic motif in medicinal chemistry, valued for its rigid three-dimensional structure that allows for precise positioning of functional groups.[1] This guide provides a comprehensive technical analysis of a specific derivative, tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate. While a definitive crystal structure for this exact molecule is not publicly available, this document will leverage data from related compounds and foundational principles of stereochemistry and crystallography to provide a robust predictive analysis. We will explore the synthesis, a detailed protocol for X-ray crystallographic analysis, the anticipated stereochemistry, and potential crystal packing of the title compound.

Introduction: The Significance of the 1,9-Diazaspiro[5.5]undecane Core

The 1,9-diazaspiro[5.5]undecane framework, which consists of two piperidine rings fused at a single carbon atom, is of significant interest in drug discovery.[2] Its inherent rigidity reduces the conformational flexibility of molecules, which can lead to higher binding affinities and selectivities for biological targets.[1] Derivatives of this scaffold have shown promise in a variety of therapeutic areas, including the treatment of metabolic diseases and as enzyme inhibitors.[1] The title compound, tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate, incorporates a bulky, lipophilic tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms and an unsaturation in one of the piperidine rings. These features are expected to significantly influence its chemical properties, biological activity, and solid-state structure.

Synthesis and Crystallization

While a specific synthetic procedure for tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate is not detailed in the available literature, a general approach can be inferred from the synthesis of related diazaspiro[5.5]undecane derivatives.[3][4] The synthesis would likely involve a multi-step sequence, culminating in the formation of the spirocyclic core, followed by the introduction of the double bond and the Boc-protection of the nitrogen at the 9-position.

Hypothetical Synthetic Approach:

A plausible synthetic route could involve a double Michael addition reaction to form a substituted piperidone, which could then be further elaborated to the desired spirocycle.[3] The introduction of the double bond could be achieved through various elimination reactions, and the Boc group can be installed using di-tert-butyl dicarbonate (Boc)₂O.

Experimental Protocol for Crystallization:

Obtaining single crystals suitable for X-ray diffraction is a critical yet often challenging step.[5][6] A systematic approach to crystallization is essential.

Step 1: Purification of the Compound

  • The synthesized tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate must be purified to the highest possible degree, typically >98%.

  • Techniques such as column chromatography followed by recrystallization or sublimation are recommended.

Step 2: Solvent Screening

  • A variety of solvents with different polarities should be screened for their ability to dissolve the compound at elevated temperatures and allow for slow precipitation upon cooling.

  • Common solvents for nitrogen-containing heterocycles include alcohols (methanol, ethanol, isopropanol), esters (ethyl acetate), chlorinated solvents (dichloromethane, chloroform), and hydrocarbons (hexane, heptane).

Step 3: Crystallization Techniques

  • Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely capped vial to allow for slow evaporation of the solvent.

  • Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated solution of the compound is placed as a drop on a siliconized glass slide, which is then inverted and sealed over a reservoir containing a precipitant (a solvent in which the compound is less soluble).[6]

  • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below.

Step 4: Crystal Harvesting and Mounting

  • Once suitable crystals (typically >0.1 mm in all dimensions) have formed, they are carefully harvested using a cryoloop and flash-cooled in a stream of liquid nitrogen to prevent crystal damage.[5][7]

X-ray Crystallographic Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a molecule.[7][8] The following outlines the standard workflow for the structural determination of a small molecule like tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate.

Experimental Workflow for X-ray Diffraction

G X-ray Crystallography Workflow A Crystal Selection & Mounting B Data Collection (Diffractometer) A->B Mount on Goniometer C Data Processing (Integration & Scaling) B->C Diffraction Images D Structure Solution (Direct Methods) C->D Reflection Data E Structure Refinement D->E Initial Atomic Model F Structure Validation & Analysis E->F Refined Structure G Crystallographic Information File (CIF) F->G Final Structure

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol for Data Collection and Structure Refinement:
  • Data Collection:

    • The mounted crystal is placed on a goniometer in a diffractometer.

    • A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å) is directed at the crystal.[7]

    • The crystal is rotated, and the diffraction pattern is recorded on a detector.

  • Data Processing:

    • The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

  • Structure Solution:

    • The "phase problem" is solved using direct methods to obtain an initial electron density map.[5]

  • Structure Refinement:

    • An initial atomic model is built into the electron density map.

    • The positions and thermal parameters of the atoms are refined against the experimental data using least-squares methods.

  • Structure Validation:

    • The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Stereochemical Analysis

The stereochemistry of spirocyclic systems is a key determinant of their biological activity. The spiro[5.5]undecane core introduces significant conformational constraints.

Conformational Analysis of the Piperidine Rings:
  • The two piperidine rings in the 1,9-diazaspiro[5.5]undecane system are expected to adopt chair-like conformations to minimize steric strain.

  • The presence of the double bond in the 3-ene position will force the corresponding ring into a half-chair or sofa conformation.

  • The bulky tert-butyl group on the Boc-protected nitrogen is likely to occupy an equatorial position to minimize 1,3-diaxial interactions.[9]

Chirality:
  • The spiro carbon atom is a stereocenter. The molecule is chiral and will exist as a pair of enantiomers.

  • The synthesis of a single enantiomer would require an asymmetric synthesis or chiral resolution.[4]

Predicted Molecular Structure:

G Predicted Molecular Structure A tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate

Caption: 2D representation of the title compound[10].

Potential Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is governed by intermolecular interactions. For tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate, the following interactions are anticipated to play a significant role in the crystal packing.

  • Hydrogen Bonding: The secondary amine (N-H) group can act as a hydrogen bond donor, while the carbonyl oxygen of the Boc group and the other nitrogen atom can act as hydrogen bond acceptors.

  • van der Waals Interactions: The bulky tert-butyl group and the hydrocarbon backbone will participate in van der Waals interactions, contributing to the overall stability of the crystal lattice.

  • π-Interactions: While the isolated double bond is not aromatic, weak π-stacking or C-H...π interactions may be possible.[11]

Nitrogen-containing heterocyclic compounds often exhibit N···H interactions as a primary driving force for crystal packing.[12][13][14]

Hypothetical Crystal Packing Diagram:

G Hypothetical Crystal Packing cluster_0 Molecule A cluster_1 Molecule B A_NH N-H B_N N A_NH->B_N N-H...N Hydrogen Bond A_CO C=O B_CH C-H A_CO->B_CH C=O...H-C Interaction

Caption: Potential intermolecular interactions driving crystal packing.

Quantitative Data Summary

As no experimental crystal structure is available, a table of crystallographic data cannot be provided. However, based on the molecular formula C₁₄H₂₄N₂O₂, the following properties can be calculated:

PropertyPredicted ValueSource
Molecular Weight252.36 g/mol Calculated
XlogP31.7PubChem[10]
Hydrogen Bond Donors1PubChem[10]
Hydrogen Bond Acceptors3PubChem[10]

Conclusion

This technical guide has provided a comprehensive overview of the anticipated crystal structure and stereochemistry of tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate. While awaiting experimental determination, this analysis, grounded in the principles of stereochemistry and crystallography and informed by the structures of related compounds, offers valuable insights for researchers in the field. The provided protocols for synthesis, crystallization, and X-ray analysis serve as a practical guide for the future empirical study of this and similar molecules. The unique conformational constraints of the 1,9-diazaspiro[5.5]undecane scaffold, combined with the electronic effects of the ene and Boc functionalities, make this compound a compelling target for further investigation in the pursuit of novel therapeutics.

References

  • Crystal Structure and Noncovalent Interactions of Heterocyclic Energetic Molecules. PMC. [Link]

  • Crystal Structure and Noncovalent Interactions of Heterocyclic Energetic Molecules. ResearchGate. [Link]

  • Crystal Structure and Noncovalent Interactions of Heterocyclic Energetic Molecules. MDPI. [Link]

  • Nature of π-Interactions in Nitrogen-Containing Heterocyclic Systems: A Structural Database Analysis. ACS Publications. [Link]

  • The conformational analysis of saturated heterocycles. Part XXXI. 1-t-Butylpiperidine-4-spiro-4′-(1′,3 - RSC Publishing. RSC Publishing. [Link]

  • Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. PubMed. [Link]

  • Conformational tuning improves the stability of spirocyclic nitroxides with long paramagnetic relaxation times. PMC. [Link]

  • X-ray crystallography. Wikipedia. [Link]

  • Small molecule X-ray crystallography. The University of Queensland. [Link]

  • Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N. ScienceDirect. [Link]

  • Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Taylor & Francis Online. [Link]

  • Small molecule crystallography. Excillum. [Link]

  • X-ray Crystallography. Creative BioMart. [Link]

  • Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC. [Link]

  • Descriptors of Intermolecular Interaction of π-Conjugated Nitrogen-Containing Heterocycles with Amino Acid Residues of Polypeptides. ResearchGate. [Link]

  • Conformation of piperidine and of derivatives with additional ring hetero atoms. ACS Publications. [Link]

  • tert-Butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate. PubChem. [Link]

  • Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. ResearchGate. [Link]

Sources

Exploratory

Safety data sheet (SDS) and handling guidelines for tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate

An In-depth Technical Guide for the Safe Handling of tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate Introduction: Tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate is a spirocyclic diamine derivative, a cl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for the Safe Handling of tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate

Introduction: Tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate is a spirocyclic diamine derivative, a class of compounds increasingly utilized as complex building blocks in medicinal chemistry and drug discovery. Its unique three-dimensional structure makes it a valuable scaffold for synthesizing novel therapeutic agents. As with any novel research chemical, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount for protecting laboratory personnel.

This guide provides a comprehensive overview of the safety considerations and handling guidelines for tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate. In the absence of a specific, published Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally analogous compounds and established principles of laboratory safety to provide a robust framework for its use. The recommendations herein are grounded in the principles of hazard mitigation and risk reduction, empowering researchers to work safely and effectively.

Section 1: Hazard Assessment and Physicochemical Properties

A complete toxicological profile for tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate is not currently available. Therefore, a conservative approach to handling is warranted, assuming the compound presents hazards similar to other amine-containing, N-Boc protected heterocyclic compounds. The primary routes of potential exposure are inhalation of dust, skin/eye contact, and ingestion.

Table 1: Compound Identification and Properties

Property Value Source
Chemical Name tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate N/A
Molecular Formula C₁₄H₂₄N₂O₂ [1]
Molecular Weight 252.36 g/mol [1]
CAS Number Not explicitly available for this isomer. Related structures have distinct CAS numbers. N/A
Physical Form Likely a solid or oil at room temperature.

| Storage | Recommended storage conditions for analogous compounds are refrigerated (2-8°C or -20°C) and protected from light.[2][3] | N/A |

Table 2: Inferred Hazard Classification and Mitigation Disclaimer: This classification is inferred from structurally related molecules and general chemical principles. Treat this compound with the highest degree of care until official data becomes available.

Potential HazardGHS Category (Inferred)Rationale & Preventative Measures
Acute Oral Toxicity Category 4 (Harmful if swallowed)A related spirocycle is classified as H302 (Harmful if swallowed). Measures: Do not eat, drink, or smoke in the lab.[4][5] Wash hands thoroughly after handling.[6][7]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)A Fisher Scientific SDS for a related product lists skin irritation as a hazard[6]. A similar spirocycle is classified as H315 (Causes skin irritation). Measures: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[8] Avoid contact with skin.[6]
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation)The same related product SDS indicates eye irritation[6], and a similar spirocycle is classified as H319 (Causes serious eye irritation). Measures: Wear chemical splash goggles.[8]
Respiratory Irritation Possible (May cause respiratory irritation)Inhalation of dust or aerosols may irritate the respiratory tract[6]. A similar spirocycle is classified as H335 (May cause respiratory irritation). Measures: Handle only in a certified chemical fume hood.[7][8] Avoid breathing dust.[6]
Aquatic Toxicity PossibleSome complex organic molecules can be harmful to aquatic life. Measures: Avoid release to the environment. Dispose of waste through approved channels.[8]

Section 2: Personal Protective Equipment (PPE) Protocol

The foundation of safe chemical handling is the consistent and correct use of PPE as the final barrier between the researcher and the chemical.

Engineering Controls: The First Line of Defense All manipulations of tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate, including weighing, dissolution, and addition to reaction vessels, must be performed within a properly functioning chemical fume hood.[7][8] This is critical to minimize the risk of inhaling airborne dust or vapors.

Mandatory PPE Ensemble A standard PPE ensemble for handling this compound includes:

  • Eye Protection: Chemical splash goggles are mandatory. Standard safety glasses do not provide adequate protection from splashes.[8]

  • Hand Protection: Nitrile gloves are recommended for incidental contact. Inspect gloves for any defects before use and remove them before touching common surfaces like doorknobs or keyboards.[4][7] Change gloves immediately if contamination is suspected.

  • Body Protection: A flame-resistant lab coat that covers the arms and closes in the front should be worn at all times.[8]

  • Footwear: Shoes must completely cover the feet; sandals or perforated shoes are not permitted in the laboratory.[5][8][9]

PPE_Ensemble cluster_researcher Researcher cluster_ppe Mandatory PPE Researcher Goggles Chemical Splash Goggles Researcher->Goggles Eyes Gloves Nitrile Gloves Researcher->Gloves Hands Coat Lab Coat Researcher->Coat Body Shoes Closed-Toe Shoes Researcher->Shoes Feet

Caption: Mandatory PPE for handling the compound.

Section 3: Safe Handling and Storage Procedures

Adherence to methodical handling and storage protocols is essential to prevent accidental exposure and maintain the chemical's integrity.

Experimental Protocol: Weighing and Dispensing Solid Compound

  • Preparation: Before retrieving the compound from storage, ensure your fume hood is clean and uncluttered, and you are wearing the full PPE ensemble.

  • Equilibration: If the compound is stored refrigerated, allow the container to warm to room temperature in a desiccator before opening. This crucial step prevents atmospheric moisture from condensing on the cold solid, which can affect its stability and handling properties.

  • Weighing: Use an anti-static weigh boat or a glass vial to weigh the desired amount. Perform this task deep within the fume hood to contain any airborne particles.

  • Transfer: If transferring to a reaction flask, use a powder funnel. If dissolving directly, add the solvent to the weighing vessel slowly to avoid splashing.

  • Clean-up: After dispensing, securely close the main container. Wipe down the spatula, weigh boat, and any affected surfaces inside the fume hood with a solvent-dampened cloth, which should then be disposed of as chemical waste.

  • Hand Washing: Always wash hands thoroughly with soap and water after the procedure, even though gloves were worn.[7]

Storage and Stability

  • Temperature: Store in a tightly sealed container in a refrigerator (2-8°C), as recommended for many N-Boc protected amines and related spirocycles.[3] For long-term storage, -20°C may be preferable.[2]

  • Atmosphere: While not explicitly stated, storing under an inert atmosphere (e.g., nitrogen or argon) is a good practice for amines to prevent slow oxidation.

  • Light: Protect from direct sunlight and strong light sources, as UV radiation can degrade complex organic molecules.[2]

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases.[6]

Section 4: Emergency Procedures and Waste Management

Preparedness is key to mitigating the impact of an accidental release or exposure.

First-Aid Measures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area immediately with plenty of soap and water.[6] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and seek immediate medical attention.[6]

Spill Response Workflow For small spills (<100 mL or ~50 g) within a fume hood:

Spill_Response Spill Spill Occurs Alert Alert Colleagues Restrict Area Spill->Alert PPE Ensure Full PPE is Worn Alert->PPE Contain Contain Spill with Absorbent Material PPE->Contain Absorb Cover and Absorb (Allow to sit) Contain->Absorb Collect Collect Waste into Sealed Container Absorb->Collect Decon Decontaminate Area with Soap & Water Collect->Decon Dispose Dispose of Waste & Contaminated PPE Decon->Dispose

Caption: Step-by-step workflow for a small chemical spill.

Chemical Waste Disposal

  • Categorization: All waste containing tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate, including unused material, contaminated absorbents, and disposable labware, must be collected in a designated, labeled hazardous waste container.

  • Segregation: Do not mix this waste stream with incompatible materials, such as strong oxidizers.

  • Procedure: Follow all institutional and local regulations for the disposal of chemical waste.[10] Never pour chemical waste down the drain.[5]

Conclusion

While tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate is a valuable tool for chemical innovation, it demands a respectful and cautious approach. By understanding the inferred hazards based on analogous structures and rigorously applying the principles of engineering controls, personal protective equipment, and safe handling protocols, researchers can effectively mitigate risks. This guide serves as a foundational document to be integrated into a comprehensive laboratory-specific safety plan, ensuring the well-being of all personnel engaged in the important work of drug discovery and development.

References

  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

  • PubChemLite. (n.d.). Tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate. Retrieved from [Link]

  • University of California, Riverside. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • Barakat, A., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid with 1,5-diaryl-1,4-pentadien-3-one. Journal of Saudi Chemical Society.
  • University of Bologna. (n.d.). GENERAL RULES TO OPERATE SAFELY IN A CHEMICAL LABORATORY. Retrieved from [Link]

  • Angelo State University. (n.d.). Safety Guidelines | Organic Chemistry I Lab. Retrieved from [Link]

  • Organic Syntheses. (n.d.). t-BUTYL AZODIFORMATE. Retrieved from [Link]

  • Hoang, N.M.H., & Park, K. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Toxics, 12(12), 869.
  • ECHA. (n.d.). tert-butyl 7-hydroxy-5-azaspiro[2.5]octane-5-carboxylate. Retrieved from [Link]

  • University of Southampton. (n.d.). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. Retrieved from [Link]

  • Ministry of Health, Labour and Welfare, Japan. (2011, March 31). Notification of the results of the food health impact assessment. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of Spirocyclic tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate

This guide provides a comprehensive analysis of the factors governing the thermodynamic stability of tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate, a spirocyclic compound of interest in medicinal chemistry and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the factors governing the thermodynamic stability of tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate, a spirocyclic compound of interest in medicinal chemistry and drug development. Given the absence of direct experimental literature on this specific molecule, this document serves as a predictive framework and a practical guide for researchers. It synthesizes principles of conformational analysis, the chemistry of protecting groups, and established methodologies in thermal and computational analysis to provide a thorough understanding of the molecule's stability profile.

Introduction to the Molecular Architecture

The compound tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate features a unique and rigidifying spirocyclic core, where two nitrogen-containing rings share a single quaternary carbon atom. The 1,9-diazaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic properties by reducing the number of rotatable bonds.[1] The presence of a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms and an alkene functionality within one of the rings introduces specific electronic and steric features that are critical to its overall stability.

The inherent rigidity of spiro junctions can fix the spatial arrangement of substituents, which is advantageous for designing molecules with high selectivity for biological targets.[2] However, this rigidity can also introduce ring strain, a key factor in thermodynamic stability.

Key Determinants of Thermodynamic Stability

The thermodynamic stability of this molecule is not governed by a single factor but is rather a composite of several structural and electronic contributions. Understanding these is crucial for predicting its behavior under various conditions, such as storage, formulation, and biological assays.

Conformational Stability and Ring Strain

The spiro[5.5]undecane core, consisting of two fused six-membered rings, will preferentially adopt chair-like conformations to minimize torsional and steric strain. However, the presence of the spiro-center and the C3-C4 double bond introduces significant conformational constraints.

The piperidine ring bearing the Boc group is expected to exist in a stable chair conformation. The tert-butyl group is bulky and will strongly prefer an equatorial position to avoid 1,3-diaxial interactions.

The second ring, a tetrahydropyridine, is distorted from an ideal chair or boat conformation due to the spiro fusion and the planarizing effect of the double bond. This can lead to A(1,3) strain, a destabilizing interaction in allylic systems.[3][4] The overall ring strain of the spirocyclic system can be computationally estimated using isodesmic or homodesmotic reactions in silico.[5]

Lability of the tert-Butoxycarbonyl (Boc) Protecting Group

The Boc group is a well-known protecting group for amines, valued for its stability under a wide range of conditions but its susceptibility to cleavage under acidic or thermal stress.[6] This lability is often the primary pathway for the degradation of the molecule.

  • Thermal Decomposition: The Boc group can be removed thermally, typically at temperatures above 150 °C.[7] The mechanism is believed to be a concerted process involving a proton transfer, leading to the release of isobutylene and carbon dioxide, and yielding the free amine.[8] The rate of thermal deprotection can be influenced by the solvent and the nature of the amine.[9]

  • Acid-Catalyzed Decomposition: The Boc group is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[8] This proceeds through a stable tertiary carbocation intermediate, making it a highly efficient deprotection method. The stability of the molecule in acidic media is therefore expected to be low.

Experimental Protocols for Assessing Thermodynamic Stability

To empirically determine the thermodynamic stability, a series of well-established analytical techniques should be employed.

Differential Scanning Calorimetry (DSC)

DSC is a primary technique for identifying thermal transitions such as melting, crystallization, and decomposition. It measures the difference in heat flow between a sample and a reference as a function of temperature.

Protocol for DSC Analysis:

  • Sample Preparation: Accurately weigh 2-5 mg of tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate into an aluminum DSC pan.

  • Sealing: Hermetically seal the pan to contain any volatiles released during decomposition.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature at a constant rate, typically 10 °C/min, up to a temperature where complete decomposition is expected (e.g., 300 °C).

    • Use a nitrogen purge gas at a flow rate of 50 mL/min to maintain an inert atmosphere.

  • Data Analysis: Analyze the resulting thermogram for endothermic (melting) and exothermic (decomposition) events. The onset temperature of the decomposition peak provides a measure of the thermal stability.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is highly effective for quantifying mass loss associated with decomposition and identifying the number of decomposition steps.

Protocol for TGA Analysis:

  • Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan.

  • Instrument Setup: Place the pan onto the TGA balance.

  • Thermal Program:

    • Heat the sample from room temperature to a final temperature (e.g., 600 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis: The TGA curve will show a step-wise mass loss corresponding to decomposition events. The primary mass loss is expected to correspond to the loss of the Boc group (isobutylene and CO2). The temperature at which 5% mass loss occurs (Td5%) is a common metric for the onset of decomposition.

The following diagram outlines the workflow for the experimental determination of thermal stability.

G cluster_exp Experimental Workflow sample Sample Preparation (2-10 mg) dsc DSC Analysis (10 °C/min to 300 °C) sample->dsc for thermal transitions tga TGA Analysis (10 °C/min to 600 °C) sample->tga for mass loss data_analysis Data Analysis dsc->data_analysis Endo/Exotherms tga->data_analysis Mass Loss (%) stability_report Thermodynamic Stability Profile data_analysis->stability_report

Caption: Experimental workflow for thermal stability analysis.

Computational Approach to Stability Prediction

In the absence of experimental data, computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the thermodynamic properties of a molecule.

Conformational Search and Energy Minimization

A thorough conformational search is the first step to identify the lowest energy (most stable) conformers of the molecule.

Protocol for Computational Analysis:

  • Structure Building: Construct the 3D structure of tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate using a molecular modeling program.

  • Conformational Search: Perform a systematic or stochastic conformational search to explore the potential energy surface and identify low-energy conformers.

  • Geometry Optimization: Optimize the geometry of the identified conformers using a DFT method, such as B3LYP with a 6-31G(d) basis set.[10][11] This will yield the minimum energy structures.

  • Frequency Analysis: Perform a frequency calculation on the optimized structures to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energy and enthalpy.[10]

  • Relative Stability: The relative thermodynamic stability of different conformers can be determined by comparing their calculated Gibbs free energies.

The following diagram illustrates the computational workflow.

G cluster_comp Computational Workflow build Build 3D Structure conf_search Conformational Search build->conf_search dft_opt DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) conf_search->dft_opt Low-energy conformers freq_calc Frequency Calculation dft_opt->freq_calc thermo_data Thermodynamic Data (Gibbs Free Energy, Enthalpy) freq_calc->thermo_data stability_pred Predicted Stability & Conformation thermo_data->stability_pred

Caption: Workflow for computational stability prediction.

Predicted Stability Profile and Data Summary

Based on the principles outlined, a predicted stability profile can be constructed. This data should be presented in a clear, tabular format for easy interpretation.

Table 1: Predicted Thermodynamic Stability Parameters

ParameterPredicted Value/BehaviorMethod of Determination
Thermal Decomposition Onset (TGA) 150 - 225 °CThermogravimetric Analysis
Decomposition Enthalpy (DSC) ExothermicDifferential Scanning Calorimetry
Primary Degradation Pathway Loss of Boc group (isobutylene + CO2)TGA, Mass Spectrometry
Most Stable Conformer Chair (Boc-ring), Twisted (ene-ring)DFT Calculations
Acid Stability Low; rapid decomposition in strong acidExperimental (e.g., HPLC stability study)

Conclusion

The thermodynamic stability of tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate is a multifaceted property primarily dictated by the lability of the N-Boc protecting group and the inherent strain of its constrained spirocyclic core. While stable under neutral, ambient conditions, it is predicted to be susceptible to both thermal and acid-catalyzed degradation. The primary decomposition pathway is the loss of the Boc group.

For researchers and drug development professionals working with this molecule, it is imperative to consider these stability aspects during synthesis, purification, storage, and formulation. The experimental and computational protocols detailed in this guide provide a robust framework for empirically determining and predicting the thermodynamic behavior of this and related spirocyclic compounds, ensuring the integrity and reliability of subsequent research and development efforts.

References

  • Conformational Analysis. (n.d.). Retrieved from [Link]

  • Guan, Y., Lee, T., Wang, K., Yu, S., & McWilliams, J. C. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. Organic Process Research & Development, 23(1), 89-96.
  • PubChem. (n.d.). tert-Butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate. Retrieved from [Link]

  • Ponec, R., & Yuzhakov, G. (2008). Small spiroalkanes: ring strain effects and carbon-carbon spin-spin coupling constants. Arkivoc, 2008(12), 68-73.
  • Heravi, M. M., Zadsirjan, V., & Heydarian, H. (2017). Recent applications of tert-butyloxycarbonyl (Boc) in organic synthesis. RSC Advances, 7(74), 47071-47161.
  • Ryan, M. R., Lynch, D., Collins, S. G., & Maguire, A. R. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1946-1963.
  • Wasserman, H. H., & DeSimone, R. W. (1995). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. Journal of the American Chemical Society, 117(41), 10185-10191.
  • Knight, D. W., & O'Mahony, D. J. R. (2008). A Stereoselective Approach to the Azaspiro[5.5]undecane Ring System Using a Conjugate Addition/Dipolar Cycloaddition Cascade: Application to the Total Synthesis of (±)-2,7,8-epi-Perhydrohistrionicotoxin. The Journal of Organic Chemistry, 73(24), 9601-9609.
  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applic
  • Enantioselective Synthesis, DFT Calculations and Preliminary Antineoplastic Activity of Dibenzo 1-Azaspiro[4.5]decanes on Drug R. (2019). The Journal of Organic Chemistry, 84(4), 1863-1875.
  • A stereoselective approach to the azaspiro[5.5]undecane ring system using a conjugate addition/dipolar cycloaddition cascade: application to the total synthesis of (+/-)-2,7,8-epi-perhydrohistrionicotoxin. (2008). The Journal of Organic Chemistry, 73(24), 9601-9.
  • Small spiroalkanes: ring strain effects and carbon-carbon spin-spin coupling constants. (2008). ARKIVOC, 2008(xii), 68-73.
  • Enantioselective Synthesis, DFT Calculations, and Preliminary Antineoplastic Activity of Dibenzo 1‑Azaspiro[4.5]decanes on Drug-Resistant Leukemias. (2019). The Journal of Organic Chemistry, 84(4), 1863-1875.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). Organic Process Research & Development, 28(5), 1946-1963.
  • Yang, J. W., Pan, S. C., & List, B. (2003). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 80, 85.
  • Crystal Structure, Thermodynamic Properties and DFT Studies of 5,6-dimethyl-1H-benzo[d]imidazol-3-ium 3-((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl) -2,4-dioxo-1,5-dioxaspiro[5.
  • An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. (2020). Molecules, 25(23), 5644.
  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. (2019). Journal of Medicinal Chemistry, 62(23), 10866-10883.
  • Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. (2008). Tetrahedron Letters, 49(44), 6371-6374.
  • Thermodynamic Stabilities of Carbocations. (2007). In The Chemistry of Functional Groups. John Wiley & Sons, Ltd.
  • assessing the impact of the tert-butyl ester on reaction outcomes. (n.d.). BenchChem.
  • DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds. (2022). Journal of Chemistry, 2022, 1-11.
  • PubChem. (n.d.). tert-Butyl 2,9-diazaspiro(5.5)undecane-9-carboxylate. Retrieved from [Link]

  • THERMODYNAMIC PROPERTIES OF SOME MONOTERPENES WITH PHARMACOLOGICAL APPLICATIONS. (2017). Revue Roumaine de Chimie, 62(11-12), 929-935.
  • Conformational Analysis. (n.d.). Retrieved from [Link]

  • Ferguson, M. L., O'Leary, D. J., & Grubbs, R. H. (2003). RING-CLOSING METATHESIS SYNTHESIS OF N-Boc-3-PYRROLINE. Organic Syntheses, 80, 85.
  • Surprising acidity for the methylene of 1,3-indenocorannulenes?. (2024). Beilstein Journal of Organic Chemistry, 20, 260-268.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Deprotection of tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate

Introduction: The Significance of the 1,9-Diazaspiro[5.5]undecane Scaffold and the Role of Boc Protection The 1,9-diazaspiro[5.5]undecane core is a privileged heterocyclic motif in medicinal chemistry and drug discovery....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the 1,9-Diazaspiro[5.5]undecane Scaffold and the Role of Boc Protection

The 1,9-diazaspiro[5.5]undecane core is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a unique scaffold for the development of novel therapeutics targeting a range of biological targets, including receptors and enzymes involved in cardiovascular, immune system, and psychotic disorders.[1][2] The synthesis of analogs based on this spirocyclic system often necessitates the use of protecting groups to selectively modify one of the two nitrogen atoms.

The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability under a broad spectrum of reaction conditions and its facile removal under acidic conditions.[3][4] In the context of tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate, the Boc group allows for selective functionalization at the N1 position before its removal to liberate the N9 amine for further derivatization or to yield the final active compound.

This application note provides detailed protocols for the most common and effective methods for the deprotection of tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate, with a focus on acidic and thermal methodologies. The causality behind experimental choices, potential side reactions, and optimization strategies are discussed to ensure reliable and reproducible outcomes for researchers in the field.

Chemical Structure and Deprotection Reaction

Caption: General scheme for the deprotection of tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate.

Part 1: Acidic Deprotection Protocols

Acid-catalyzed cleavage is the most conventional and widely utilized method for removing the Boc group.[4] The mechanism involves the initial protonation of the carbamate's carbonyl oxygen by a strong acid. This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate is unstable and readily decarboxylates, releasing carbon dioxide and the free amine, which is then protonated by the excess acid to form the corresponding salt.[3][5][6][7][8]

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

Trifluoroacetic acid is a strong acid that effectively cleaves the Boc group at room temperature.[3] The use of dichloromethane as a solvent is common due to its ability to dissolve a wide range of organic compounds.

Materials:

  • tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the Boc-protected spirodiamine (1.0 equiv) in anhydrous DCM (0.1-0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • TFA Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, add TFA dropwise. A common concentration range for TFA is 20-50% (v/v) in DCM.[9] For substrates that may be sensitive to strong acid, it is advisable to start with a lower concentration of TFA.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours.[3] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To aid in the removal of residual TFA, co-evaporation with a solvent such as toluene can be performed.[9]

    • Neutralize the residue by dissolving it in an organic solvent (e.g., ethyl acetate or DCM) and washing with a saturated aqueous NaHCO₃ solution. Be cautious as the evolution of CO₂ can cause pressure buildup.[3]

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the crude deprotected amine.[3]

  • Purification: The crude product can be further purified by column chromatography, crystallization, or distillation as needed.

Expert Insights: The tert-butyl cation generated during deprotection is a reactive electrophile that can lead to side reactions, particularly with electron-rich aromatic rings or other nucleophilic functional groups.[10][11] While the target molecule lacks highly susceptible groups, the inclusion of a scavenger such as triethylsilane or anisole in the reaction mixture can be a prudent measure to trap the tert-butyl cation and prevent potential side-product formation.

Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane

A solution of hydrogen chloride in 1,4-dioxane is another highly effective reagent for Boc deprotection, often favored for its ability to provide the deprotected amine as a crystalline hydrochloride salt, which can simplify purification.[9][12] This method can also offer better selectivity in the presence of other acid-labile groups like tert-butyl esters.[12][13]

Materials:

  • tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate

  • 4M HCl in 1,4-dioxane solution (commercially available or prepared)

  • Anhydrous diethyl ether

  • Methanol or DCM (if needed for solubility)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Reaction Setup: To a stirred solution or suspension of the Boc-protected spirodiamine (1.0 equiv) in a round-bottom flask, add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents of HCl).[9] If the substrate has poor solubility in dioxane, a minimal amount of a co-solvent like methanol or DCM can be added.

  • Reaction: Stir the reaction mixture at room temperature. The deprotected amine hydrochloride salt may precipitate out of the solution during the reaction.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Complete conversion is often achieved within 30 minutes to 2 hours.[9][12]

  • Isolation:

    • Upon completion, if a precipitate has formed, collect the solid by filtration. Wash the solid with anhydrous diethyl ether to remove any non-polar impurities.[9]

    • If the product remains in solution, the solvent can be removed in vacuo to yield the crude hydrochloride salt. The resulting residue can be triturated with diethyl ether to induce precipitation, followed by filtration and washing.[9]

  • Drying: Dry the resulting solid under vacuum to obtain the pure deprotected amine hydrochloride.

Expert Insights: The use of commercially available, anhydrous solutions of HCl in dioxane is recommended to ensure reproducibility. The presence of water can affect the reaction efficiency and the physical form of the product.

Part 2: Thermal Deprotection Protocol

Thermal deprotection offers an acid-free alternative for removing the Boc group, which can be advantageous for substrates sensitive to acidic conditions.[14] This method can be performed in the absence of any catalyst and recent advancements have demonstrated its efficacy in continuous flow systems, allowing for precise temperature control.[15][16][17]

Protocol 3: Thermal Deprotection in a High-Boiling Solvent

Materials:

  • tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate

  • High-boiling solvent (e.g., methanol, trifluoroethanol, or toluene)[15][16]

  • Reaction vessel suitable for high temperatures (e.g., sealed tube or continuous flow reactor)

  • Heating apparatus with temperature control

  • Rotary evaporator

Procedure:

  • Solution Preparation: Prepare a solution of the N-Boc protected amine in a suitable high-boiling solvent.

  • Heating: Heat the solution to a temperature between 120-240 °C.[14] The optimal temperature and reaction time will depend on the solvent and the stability of the substrate.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS to determine the point of complete conversion.

  • Isolation: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent in vacuo to yield the deprotected amine.[14]

  • Purification: Purify the crude product as necessary.

Expert Insights: Thermal deprotection can exhibit different selectivity compared to acidic methods. For instance, selective deprotection of an aryl N-Boc group in the presence of an alkyl N-Boc group has been achieved by controlling the temperature.[15][17] While our target molecule contains two secondary alkyl amines, the principle of thermal lability can be explored if selective deprotection were ever a goal in a related di-Boc protected analog. The efficiency of thermal deprotection can be solvent-dependent, with polar solvents like methanol and trifluoroethanol often giving better results at lower temperatures compared to less polar solvents like toluene.[16]

Comparison of Deprotection Methods

FeatureTFA in DCMHCl in DioxaneThermal Deprotection
Reagents Trifluoroacetic Acid, DichloromethaneHydrogen Chloride, 1,4-DioxaneHeat, High-boiling solvent
Conditions 0 °C to room temperatureRoom temperature120-240 °C
Reaction Time 1-4 hours[3]30 minutes - 2 hours[9][12]Varies with temperature and solvent
Product Form Free amine (after basic work-up)Hydrochloride saltFree amine
Advantages - Widely used and effective- Good for a broad range of substrates- Product often precipitates as a pure salt- Can be more selective than TFA- Acid-free conditions- Avoids aqueous work-up
Disadvantages - Requires basic work-up- Potential for side reactions from tert-butyl cation- Dioxane is a suspected carcinogen- Requires anhydrous conditions- High temperatures may not be suitable for all substrates- May require specialized equipment (e.g., flow reactor)

Workflow for Boc Deprotection and Method Selection

Boc_Deprotection_Workflow start Start: Boc-Protected 1,9-diazaspiro[5.5]undec-3-ene decision1 Are other acid-labile groups present? start->decision1 acid_deprotection Standard Acidic Deprotection decision1->acid_deprotection No decision2 Is the substrate thermally stable? decision1->decision2 Yes tfa_protocol Protocol 1: TFA in DCM (General Purpose) acid_deprotection->tfa_protocol hcl_protocol Protocol 2: HCl in Dioxane (For salt formation or higher selectivity) acid_deprotection->hcl_protocol workup Work-up and Purification tfa_protocol->workup hcl_protocol->workup decision2->acid_deprotection No (or requires mild acid) thermal_deprotection Protocol 3: Thermal Deprotection (Acid-Free Alternative) decision2->thermal_deprotection Yes thermal_deprotection->workup end Final Product: 1,9-diazaspiro[5.5]undec-3-ene workup->end

Caption: Decision-making workflow for selecting a Boc deprotection method.

Conclusion

The deprotection of tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate is a critical step in the synthesis of novel compounds based on this important scaffold. The choice between acidic and thermal methods should be guided by the overall synthetic strategy, the presence of other functional groups, and the desired final product form. For routine deprotection, both TFA in DCM and HCl in dioxane are robust and reliable methods. Thermal deprotection provides a valuable alternative for acid-sensitive substrates. By understanding the mechanisms and carefully controlling the reaction conditions, researchers can achieve high yields of the desired deprotected spirodiamine, paving the way for further discoveries in drug development.

References

  • Kates, S. A., Solé, N. A., Johnson, C. R., Hudson, D., Barany, G., & Albericio, F. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link]

  • Ryan, M. R., Lynch, D., & Collins, S. G. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1946-1963. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]

  • Ryan, M. R., Lynch, D., & Collins, S. G. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

  • Ryan, M. R., Lynch, D., & Collins, S. G. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. University College Cork. [Link]

  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. [Link]

  • ResearchGate. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). [Link]

  • ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Link]

  • HeteroLetters. (2013). STUDIES ON SY. HeteroLetters, 3(4), 415-426. [Link]

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24017-24026. [Link]

  • Ryan, M. R., Lynch, D., & Collins, S. G. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH. [Link]

  • Semantic Scholar. (2020, June 23). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Di Gioia, M. L., Siciliano, C., De Rose, R., Trombino, S., & Cassano, R. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Catalysts, 12(11), 1480. [Link]

  • de la Torre, B. G., & Albericio, F. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Molecules, 22(10), 1649. [Link]

  • Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9(4), 291-293. [Link]

  • Choy, J., et al. (n.d.). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. ResearchGate. [Link]

  • ACS Publications. (2021, December 15). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. [Link]

  • Islam, M. S., Barakat, A., Al-Majid, A. M., Ghabbour, H. A., Fun, H.-K., & Siddiqui, M. R. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Journal of Saudi Chemical Society, 19(5), 534-540. [Link]

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

  • Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2014). Prins cascade cyclization for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. Organic Letters, 16(6), 1716-1719. [Link]

  • de la Torre, B. G., & Albericio, F. (2017). PRIVILEGED HETEROCYCLES: BIOACTIVITY AND SYNTHESIS OF 1,9-DIAZASPIRO[5.5]UNDECANE-CONTAINING COMPOUNDS. ARKIVOC, 2017(part v), 245-271. [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, March 10). BOC Deprotection. [Link]

  • ResearchGate. (n.d.). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. [Link]

  • Grehn, L., & Ragnarsson, U. (2013). Dual protection of amino functions involving Boc. RSC Publishing. [Link]

Sources

Application

Application Notes and Protocols: Leveraging tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate in Drug Discovery

Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Medicinal Chemistry In the landscape of contemporary drug discovery, the quest for novel chemical matter with enhanced pharmacological properties is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the quest for novel chemical matter with enhanced pharmacological properties is a paramount objective. Spirocyclic scaffolds have emerged as a class of "privileged structures" due to their inherent three-dimensionality and conformational rigidity.[1][2] This unique architecture allows for a precise spatial arrangement of substituents, which can lead to improved binding affinity, enhanced selectivity for biological targets, and favorable pharmacokinetic profiles.[3] Among these, the 1,9-diazaspiro[5.5]undecane core has garnered significant attention, demonstrating a broad range of biological activities and serving as a versatile template for the development of new therapeutics for various diseases, including obesity, pain, and central nervous system disorders.[1]

This technical guide focuses on a specific, strategically designed derivative: tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate . The incorporation of an enamine functionality and a readily cleavable tert-butoxycarbonyl (Boc) protecting group provides medicinal chemists with a powerful tool for rapid library synthesis and lead optimization. The enamine moiety offers a unique site for chemical modification, while the Boc-protected secondary amine at the 9-position allows for selective functionalization, enabling a systematic exploration of the structure-activity relationship (SAR).

These application notes will provide a comprehensive overview of the synthesis, functionalization, and potential applications of this promising scaffold, complete with detailed experimental protocols to facilitate its integration into drug discovery programs.

Key Structural Features and Their Implications in Drug Design

The strategic design of tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate offers several advantages for medicinal chemists:

  • Conformational Rigidity: The spirocyclic core restricts the number of rotatable bonds, leading to a more defined three-dimensional structure. This pre-organization of the molecule can reduce the entropic penalty upon binding to a biological target, potentially increasing potency.

  • Three-Dimensional Diversity: The spirocyclic nature of the scaffold allows for the projection of substituents into distinct vectors of chemical space, enabling a more comprehensive exploration of the target's binding pocket compared to flat, aromatic systems.

  • Enamine Functionality: The endocyclic enamine at the 3-position is a versatile chemical handle. It can act as a nucleophile in various reactions, or it can be selectively reduced to introduce stereocenters, further expanding the structural diversity of the resulting compounds.

  • Orthogonal Protection: The Boc group at the N9 position provides a stable protecting group that can be selectively removed under acidic conditions, allowing for the independent functionalization of the two nitrogen atoms within the scaffold. This is crucial for building libraries of analogs with diverse substitution patterns.

Synthesis of the Core Scaffold: A Plausible Synthetic Approach

Workflow for the Synthesis of tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate

G cluster_0 Synthesis Pathway start Commercially Available N-Boc-4-piperidone and 3-aminopropanol step1 Reductive Amination start->step1 step2 Oxidation step1->step2 Formation of N-substituted piperidine step3 Intramolecular Cyclization/Dehydration step2->step3 Generation of aldehyde end_product tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate step3->end_product Enamine formation

Caption: Proposed synthetic workflow for the target scaffold.

Protocol 1: Synthesis of tert-butyl 4-(3-hydroxypropylamino)piperidine-1-carboxylate

This initial step involves the reductive amination of N-Boc-4-piperidone with 3-aminopropanol to form the key piperidine intermediate.

Materials:

  • tert-butyl 4-oxopiperidine-1-carboxylate (1.0 equiv)

  • 3-aminopropanol (1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Dichloromethane (DCM)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of tert-butyl 4-oxopiperidine-1-carboxylate in DCM, add 3-aminopropanol and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford tert-butyl 4-(3-hydroxypropylamino)piperidine-1-carboxylate.

Protocol 2: Synthesis of tert-butyl 4-((3-oxopropyl)amino)piperidine-1-carboxylate

The primary alcohol of the intermediate is then oxidized to the corresponding aldehyde.

Materials:

  • tert-butyl 4-(3-hydroxypropylamino)piperidine-1-carboxylate (1.0 equiv)

  • Dess-Martin periodinane (DMP) (1.5 equiv)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Procedure:

  • Dissolve tert-butyl 4-(3-hydroxypropylamino)piperidine-1-carboxylate in DCM.

  • Add Dess-Martin periodinane portion-wise at room temperature.

  • Stir the reaction mixture for 2-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃ solutions.

  • Stir vigorously until the solid dissolves.

  • Separate the organic layer and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • The crude aldehyde is often used in the next step without further purification.

Protocol 3: Intramolecular Cyclization to form tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate

The final step involves an intramolecular cyclization and dehydration to form the target enamine.

Materials:

  • Crude tert-butyl 4-((3-oxopropyl)amino)piperidine-1-carboxylate (1.0 equiv)

  • Toluene

  • p-Toluenesulfonic acid (p-TsOH) (catalytic amount)

  • Dean-Stark apparatus

Procedure:

  • Dissolve the crude aldehyde in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate.

Application in Drug Discovery: Functionalization of the Scaffold

The true utility of tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate lies in its potential for diversification. The following protocols outline key transformations to generate a library of analogs.

Workflow for Scaffold Functionalization

G cluster_1 Scaffold Functionalization Pathways start_scaffold tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate deprotection Boc Deprotection start_scaffold->deprotection n_alkylation N-Alkylation/Arylation at N1 start_scaffold->n_alkylation enamine_reduction Enamine Reduction start_scaffold->enamine_reduction n_functionalization N-Functionalization at N9 deprotection->n_functionalization Free secondary amine

Caption: Key functionalization pathways for the scaffold.

Protocol 4: N-Alkylation of the Enamine Nitrogen (N1)

The enamine nitrogen can be selectively alkylated under appropriate conditions.

Materials:

  • tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate (1.0 equiv)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 equiv)

  • Potassium carbonate (K₂CO₃) (1.5 equiv)

  • Acetonitrile (ACN)

Procedure:

  • To a solution of the spirocyclic enamine in acetonitrile, add potassium carbonate.

  • Add the alkyl halide and stir the mixture at room temperature or with gentle heating (40-50 °C).

  • Monitor the reaction by TLC.

  • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Protocol 5: Reduction of the Enamine

The enamine double bond can be stereoselectively reduced to the corresponding saturated amine, creating a chiral center.

Materials:

  • tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate (1.0 equiv)

  • Sodium borohydride (NaBH₄) (2.0 equiv)

  • Methanol (MeOH)

Procedure:

  • Dissolve the spirocyclic enamine in methanol and cool the solution to 0 °C.

  • Add sodium borohydride portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature for 2-4 hours.

  • Quench the reaction by the slow addition of water.

  • Concentrate the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify by flash column chromatography to obtain the saturated tert-butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate.

Protocol 6: Boc-Deprotection and Functionalization of N9

Removal of the Boc group unveils the secondary amine at the N9 position for further elaboration.

Materials:

  • Boc-protected diazaspirocycle (1.0 equiv)

  • Trifluoroacetic acid (TFA) or 4M HCl in dioxane

  • Dichloromethane (DCM) or Dioxane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure (Deprotection):

  • Dissolve the Boc-protected spirocycle in DCM.

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v) or use a solution of 4M HCl in dioxane.

  • Stir the reaction at room temperature for 1-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify with saturated aqueous NaHCO₃ solution.

  • Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Dry the organic layer over anhydrous MgSO₄ and concentrate to yield the deprotected diamine.

Subsequent Functionalization (e.g., Acylation):

  • Dissolve the deprotected diamine in DCM.

  • Add a base such as triethylamine (Et₃N) (1.2 equiv).

  • Cool the solution to 0 °C and add the desired acyl chloride or anhydride (1.1 equiv) dropwise.

  • Stir the reaction at room temperature until completion.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer and concentrate to obtain the N9-functionalized product, which can be further purified by chromatography.

Potential Therapeutic Applications

The 1,9-diazaspiro[5.5]undecane scaffold has been explored for a multitude of therapeutic targets.[1] Derivatives have shown activity as:

  • Antagonists for Neuropeptide Y (NPY) Y5 receptors: Implicated in the treatment of obesity.[1]

  • Dual NK1/NK2 receptor antagonists: Potential for treating inflammatory diseases.[1]

  • Sigma (σ) and mu (μ) opioid receptor modulators: For the management of pain.[1]

  • Acetyl-CoA Carboxylase (ACC) inhibitors: Investigated for metabolic disorders.[1]

The tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate scaffold provides a versatile platform to generate novel analogs for screening against these and other emerging biological targets. The ability to rapidly and systematically modify the scaffold at multiple positions is a significant advantage in hit-to-lead and lead optimization campaigns.

Data Presentation: Exemplary Bioactivity of Related Scaffolds

To illustrate the potential of the 1,9-diazaspiro[5.5]undecane core, the following table summarizes the reported bioactivity of selected derivatives from the literature. This data serves as a benchmark for the potencies that can be achieved with this scaffold class.

Compound Class Target Bioactivity (Ki or IC50) Therapeutic Area Reference
1,9-Diazaspiro[5.5]undecane derivativesσ1/μ receptorsKi = 100-500 nMPain[1]
Pyrazole-fused 1,9-diazaspiro[5.5]undecan-2-onesACC1/ACC2IC50 = 5-11 nMMetabolic Disorders[1]
Benzene-fused 1,9-diazaspiro[5.5]undecanesNK1/NK2 receptorsHigh Affinity (qualitative)Inflammation[1]
1,9-Diazaspiro[5.5]undecane derivativesNPY Y5 receptorHigh Affinity (qualitative)Obesity[1]

Conclusion and Future Outlook

The tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate scaffold represents a valuable and versatile building block for modern drug discovery. Its unique combination of a conformationally constrained spirocyclic core, a modifiable enamine functionality, and an orthogonally protected secondary amine provides a rich platform for the generation of diverse and structurally complex compound libraries. The detailed protocols provided herein are intended to empower researchers to synthesize and elaborate on this scaffold, enabling the exploration of novel chemical space and the development of next-generation therapeutics. As the demand for sp³-rich, three-dimensional molecules continues to grow in drug discovery, scaffolds like this will undoubtedly play an increasingly important role in the identification of potent and selective drug candidates.

References

  • Kumar, P., Zainul, O., & Laughlin, S. T. (2018). Inexpensive multigram-scale synthesis of cyclic enamines and 3-N spirocyclopropyl systems. Organic & Biomolecular Chemistry, 16(4), 652-656. [Link]

  • Coldham, I., et al. (2017). Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones. The Journal of Organic Chemistry, 82(13), 6956-6966. [Link]

  • BenchChem. (2025). A Technical Guide to the Synthesis of Spirocyclic Amines.
  • de Koning, C. B., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(45), 28247-28274. [Link]

  • Wrobleski, S. T., & Chupak, L. S. (2014). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society, 136(51), 17822-17825. [Link]

  • Padwa, A., et al. (2008). A stereoselective approach to the azaspiro[5.5]undecane ring system using a conjugate addition/dipolar cycloaddition cascade: application to the total synthesis of (+/-)-2,7,8-epi-perhydrohistrionicotoxin. The Journal of Organic Chemistry, 73(24), 9591-9601. [Link]

  • Parameswarappa, S. G., & Pigge, F. C. (2011). Synthesis of Substituted 3,9-Diazaspiro[5.5]undecanes via Spirocyclization of Pyridine Substrates. Tetrahedron Letters, 52(33), 4331-4333.
  • Enamine. Spirocyclic Benzene Bioisostere.
  • Fominova, K., et al. (2019).
  • Husson, H.-P., et al. (1985). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. Journal of the American Chemical Society, 107(22), 6401-6403.
  • Reddy, B. V. S., et al. (2014). Prins cascade cyclization for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. Organic Letters, 16(6), 1634-1637.
  • Galloway, W. R. J. D., et al. (2019). Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp3‐Rich Compounds With Distinct Phenotypic Effects. Chemistry – A European Journal, 25(59), 13508-13514.
  • Barakat, A., et al. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 10, S2763-S2771.
  • Reymond, J.-L., et al. (2020). Spirocyclic Diamine Scaffolds for Medicinal Chemistry.
  • Taylor, R. D., et al. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 19(1), 23-35.
  • Zinelaabidine, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.
  • Rzepa, H. S. (n.d.).
  • Thajudeen, S. S., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar.
  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
  • Kappe, C. O., et al. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. The Journal of Organic Chemistry, 84(8), 4846-4855.
  • Spring, D. R., et al. (2019). Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp3‐Rich Compounds With Distinct Phenotypic Effects. Chemistry – A European Journal, 25(59), 13508-13514.
  • Padwa, A., et al. (1998). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. The Journal of Organic Chemistry, 63(21), 7348-7357.
  • Becker, D., & Flynn, D. L. (1993). Synthesis of N-BOC-3-azabicyclo[3.3.
  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. John Wiley & Sons.
  • Hilaris Publisher. (n.d.).
  • Riddell, F. G., et al. (1981). The conformational analysis of saturated heterocycles. Part 101. 1,3-Diazacyclohexanes and 1-thia-3-azacyclohexanes. Journal of the Chemical Society, Perkin Transactions 2, 588-592.
  • Smith, A. B., III, et al. (2016). Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. Organic Syntheses, 93, 210-227.
  • Tang, W., & Zhang, X. (2010). Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. In Asymmetric Catalysis on Industrial Scale (pp. 29-57). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Bavo, F., et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. Journal of Medicinal Chemistry, 64(24), 18035-18055.
  • Bavo, F., et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.
  • Glorius, F., et al. (2020). Enantio‐ and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis.
  • Tokyo Chemical Industry. (n.d.).
  • BenchChem. (2025). Application of 4-Methyl-1-oxaspiro[5.
  • Riddell, F. G., et al. (1981). The conformational analysis of saturated heterocycles. Part 100. 1-Oxa-3-azacyclohexanes. Journal of the Chemical Society, Perkin Transactions 2, 584-587.
  • Katritzky, A. R., et al. (1975). The conformational analysis of saturated heterocycles. N-inversion in hindered piperidines.

Sources

Method

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with tert-Butyl 1,9-Diazaspiro[5.5]undec-3-ene-9-carboxylate

Introduction: The Strategic Value of Spirocyclic Scaffolds and Their Functionalization In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer enhanced therapeutic properties i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Spirocyclic Scaffolds and Their Functionalization

In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer enhanced therapeutic properties is a paramount objective. Diazaspirocycles, particularly the 1,9-diazaspiro[5.5]undecane core, have emerged as privileged scaffolds.[1][2] Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over traditional flat aromatic systems, often leading to improved target binding, enhanced metabolic stability, and favorable physicochemical properties.[1] The strategic derivatization of these scaffolds is crucial for exploring structure-activity relationships (SAR) and optimizing drug candidates.

This guide focuses on the palladium-catalyzed functionalization of tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate, a versatile building block. The endocyclic double bond, in the form of an ene-carbamate, presents a prime handle for introducing molecular diversity through cross-coupling reactions. These reactions, cornerstones of modern organic synthesis, enable the formation of carbon-carbon and carbon-nitrogen bonds with exceptional precision and functional group tolerance.[3][4]

Herein, we provide detailed application notes and protocols for Heck-Mizoroki, Suzuki-Miyaura, and Buchwald-Hartwig cross-coupling reactions, empowering researchers to leverage this valuable spirocyclic scaffold in their drug development programs.

Section 1: The Heck-Mizoroki Reaction: Arylation of the Spirocyclic Ene-Carbamate

The Heck reaction is a powerful method for the formation of carbon-carbon bonds between an unsaturated halide or triflate and an alkene.[5][6] For the tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate, this translates to the direct arylation or vinylation at the 4-position of the spirocyclic core, yielding highly functionalized and structurally complex products. The ene-carbamate moiety is an excellent substrate for this transformation, behaving as an electron-rich alkene.

Causality Behind Experimental Choices

The successful execution of the Heck reaction on this substrate hinges on the careful selection of catalyst, ligand, base, and solvent. While no direct literature exists for the title compound, highly regioselective and efficient Heck reactions have been reported for N-acyl-N-vinylamines, which serve as an excellent electronic and structural surrogate.[7][8]

  • Palladium Source: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) is a common and effective Pd(0) source that readily enters the catalytic cycle.

  • Ligand: 1,1'-Bis(diphenylphosphino)ferrocene (dppf) is a robust and versatile ligand. Its wide bite angle and electron-donating properties stabilize the palladium center and promote the desired catalytic turnover, which is crucial for the coupling of electron-rich olefins like ene-carbamates.[7]

  • Base: A hindered, non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) is employed. Its role is to neutralize the triflic acid (or hydrohalic acid) generated during the catalytic cycle, regenerating the active Pd(0) catalyst, without competing as a nucleophile.[9]

  • Solvent: Anhydrous dioxane is an excellent solvent for this transformation, as it effectively solubilizes the reactants and the palladium complex, facilitating the reaction.

Visualizing the Heck-Mizoroki Catalytic Cycle

Heck-Mizoroki Catalytic Cycle cluster_caption Heck-Mizoroki Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X L₂ OxAdd->PdII Coord Alkene Coordination PdII->Coord Alkene AlkeneComplex [R-Pd(II)-X L₂(Alkene)] Coord->AlkeneComplex MigratoryInsertion Migratory Insertion (syn-Carbopalladation) AlkeneComplex->MigratoryInsertion SigmaAlkyl σ-Alkyl-Pd(II) Complex MigratoryInsertion->SigmaAlkyl BetaHydride β-Hydride Elimination SigmaAlkyl->BetaHydride ProductComplex [HPd(II)X L₂(Product)] BetaHydride->ProductComplex Product ReductiveElim Reductive Elimination (Base) ProductComplex->ReductiveElim Base ReductiveElim->Pd0 HX•Base caption General catalytic cycle for the Heck-Mizoroki reaction.

Caption: General catalytic cycle for the Heck-Mizoroki reaction.

Detailed Experimental Protocol: Heck-Mizoroki Coupling

This protocol is adapted from the successful coupling of N-vinyl carbamates with aryl triflates.[8]

Materials:

  • tert-Butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate (1.0 equiv)

  • Aryl or vinyl triflate/bromide (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 equiv)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.03 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous dioxane

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (0.015 equiv) and dppf (0.03 equiv).

  • Solvent Addition: Add anhydrous dioxane to the flask and stir for 10 minutes at room temperature to allow for pre-formation of the active catalyst.

  • Reagent Addition: To this solution, add tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate (1.0 equiv), the aryl/vinyl triflate or bromide (1.2 equiv), and DIPEA (3.0 equiv).

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Expected Yield
4-TriflyloxyacetophenonePd₂(dba)₃ / dppfDIPEADioxane1001High
2-TriflyloxynaphthalenePd₂(dba)₃ / dppfDIPEADioxane1001High
1-BromonaphthalenePd₂(dba)₃ / dppfDIPEADioxane1002-4Moderate-High

Yields are estimated based on analogous reactions with N-vinyl carbamates.[8]

Section 2: The Suzuki-Miyaura Reaction: A Versatile C-C Bond Formation

Proposed Synthetic Approach and Rationale

The ene-carbamate itself is not a typical substrate for Suzuki coupling. A more viable strategy involves converting the ene-carbamate to a more reactive vinyl triflate.

  • Synthesis of the Vinyl Triflate: The corresponding ketone, tert-butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate, can be converted to the vinyl triflate using standard conditions, for example, with triflic anhydride (Tf₂O) and a non-nucleophilic base like 2,6-lutidine. This creates a highly reactive electrophile for the Suzuki coupling.[11]

  • Suzuki Coupling: The resulting vinyl triflate can then be subjected to Suzuki coupling conditions.

Visualizing the Experimental Workflow

Suzuki Workflow cluster_caption Suzuki Reaction Workflow Start Spirocyclic Ketone Triflation Vinyl Triflate Synthesis (Tf₂O, Base) Start->Triflation VinylTriflate Vinyl Triflate Intermediate Triflation->VinylTriflate Coupling Suzuki-Miyaura Coupling (Pd Catalyst, Base, Boronic Acid) VinylTriflate->Coupling Product Functionalized Spirocycle Coupling->Product Workup Aqueous Workup & Extraction Product->Workup Purification Column Chromatography Workup->Purification FinalProduct Pure Product Purification->FinalProduct caption Proposed workflow for Suzuki-Miyaura coupling.

Caption: Proposed workflow for Suzuki-Miyaura coupling.

Proof-of-Concept Protocol: Suzuki-Miyaura Coupling

Materials:

  • Spirocyclic vinyl triflate (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Aqueous sodium carbonate (Na₂CO₃) solution (2M, 2.0 equiv)

  • Toluene/Ethanol mixture (e.g., 4:1)

Procedure:

  • Reaction Setup: To a round-bottom flask, add the spirocyclic vinyl triflate (1.0 equiv), the boronic acid (1.5 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Solvent and Base Addition: Add the toluene/ethanol solvent mixture, followed by the aqueous Na₂CO₃ solution.

  • Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to reflux (typically 80-90 °C) under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and separate the layers. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.

Section 3: The Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4][12] This reaction is instrumental in medicinal chemistry for the synthesis of aryl amines.[13] Similar to the Suzuki coupling, direct amination of the ene-carbamate is not typical. The more established route involves coupling a vinyl halide or triflate derivative of the spirocycle with a primary or secondary amine.

Rationale for Component Selection
  • Catalyst System: A combination of a palladium(II) precatalyst like Pd(OAc)₂ and a sterically hindered biarylphosphine ligand (e.g., XantPhos or a Buchwald ligand) is often highly effective. These ligands facilitate the reductive elimination step, which is often rate-limiting in C-N coupling.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[4]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent unwanted side reactions.

Proof-of-Concept Protocol: Buchwald-Hartwig Amination

Materials:

  • Spirocyclic vinyl triflate (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with Pd(OAc)₂ (0.02 equiv), XantPhos (0.04 equiv), and NaOtBu (1.4 equiv).

  • Reagent Addition: Add the spirocyclic vinyl triflate (1.0 equiv) and the amine (1.2 equiv).

  • Solvent Addition: Add anhydrous toluene.

  • Reaction: Seal the tube and heat the mixture to 80-110 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water. Separate the layers and wash the organic phase with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.

Conclusion

The tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate scaffold is a valuable starting point for the synthesis of novel, three-dimensional molecules for drug discovery. Palladium-catalyzed cross-coupling reactions offer a powerful and modular approach to its functionalization. The Heck-Mizoroki reaction, in particular, provides a direct route to arylated derivatives from the ene-carbamate. By first converting to a vinyl triflate, the scope of derivatization can be expanded to include the robust Suzuki-Miyaura and Buchwald-Hartwig couplings. The protocols and insights provided herein serve as a comprehensive guide for researchers to unlock the synthetic potential of this promising spirocyclic building block.

References

  • Hansen, A. L., & Skrydstrup, T. (2005). Fast and Regioselective Heck Couplings with N-Acyl-N-vinylamine Derivatives. The Journal of Organic Chemistry, 70(15), 5997–6003. [Link]

  • Valente, S., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(34), 21157-21179. [Link]

  • Hansen, A. L., & Skrydstrup, T. (2005). Fast and Regioselective Heck Couplings with N-Acyl-N-vinylamine Derivatives. The Journal of Organic Chemistry, 70(15), 5997–6003. [Link]

  • Palladium catalyzed couplings. (2020). In Organic Chemistry II. Lumen Learning. [Link]

  • Buchwald–Hartwig amination. (2023, November 29). In Wikipedia. [Link]

  • Vinogradova, E. V., Park, N. H., Fors, B. P., & Buchwald, S. L. (2013). Palladium-Catalyzed Synthesis of N-Aryl Carbamates. Organic Letters, 15(6), 1394–1397. [Link]

  • Islam, M. S., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Journal of Saudi Chemical Society, 19(5), 536-543. [Link]

  • Palladium-Catalyzed Deaminative Cross-Coupling of Alkyl Nitroso Carbamates. (2025). PMC. [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 22, 2026, from [Link]

  • Matsuhashi, H., & Hiyama, T. (1995). Palladium-catalyzed coupling of allylic carbonates and vinyl epoxides with organosilanes. OSTI.GOV. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2015). Chemical Reviews, 115(12), 5555-5669. [Link]

  • Vinogradova, E. V., Park, N. H., Fors, B. P., & Buchwald, S. L. (2013). Palladium-Catalyzed Synthesis of N-Aryl Carbamates. Organic Letters, 15(6), 1394–1397. [Link]

  • Heck reaction. (2024, January 21). In Wikipedia. [Link]

  • Vantourout, J. C., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ACS Catalysis, 10(5), 3072-3080. [Link]

  • What can reaction databases teach us about Buchwald–Hartwig cross-couplings? (2020). Reaction Chemistry & Engineering, 5(12), 2266-2278. [Link]

  • tert-Butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate. (n.d.). PubChem. Retrieved March 22, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 22, 2026, from [Link]

  • Garg, N. K., & Snieckus, V. (2006). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Angewandte Chemie International Edition, 45(44), 7406-7409. [Link]

  • Kappe, C. O., et al. (2011). Rapid Nickel-Catalyzed Suzuki−Miyaura Cross-Couplings of Aryl Carbamates and Sulfamates Utilizing Microwave Heating. The Journal of Organic Chemistry, 76(4), 1177-1185. [Link]

  • Parrish, C. A., & Buchwald, S. L. (2001). Palladium-Catalyzed Formation of Aryl tert-Butyl Ethers from Unactivated Aryl Halides. The Journal of Organic Chemistry, 66(7), 2498–2500. [Link]

  • Daugulis, O., et al. (2016). Palladium-Catalyzed, Site-Selective Direct Allylation of Aryl C−H Bonds by Silver-Mediated C−H Activation. Journal of the American Chemical Society, 138(45), 14942-14950. [Link]

  • Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. (1997). The Journal of Organic Chemistry, 62(12), 3988-3998. [Link]

  • Wang, C.-A., et al. (2020). Palladium/NHC (NHC = N-Heterocyclic Carbene)-Catalyzed Suzuki– Miyaura Cross-Coupling of Alkyl Amides. ACS Catalysis, 10(21), 12693-12700. [Link]

  • Palladium/Copper-Catalyzed Decarboxylative Cross-Coupling of Aryl Chlorides with Potassium Carboxylates. (2025). ResearchGate. [Link]

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738-12760. [Link]

  • Snieckus, V., et al. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. The Journal of Organic Chemistry, 76(8), 2659-2670. [Link]

  • Palladium-catalyzed Decarboxylative and Desulfinative Cross-Coupling of Diaryliodonium Triflates. (2017). Spectrum: Concordia University Research Repository. [Link]

  • Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester. (2020).
  • Palladium-Catalyzed Carboxylation Reactions. (2022). Encyclopedia. [Link]

  • CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester. (2020).
  • Heck Reaction. (2023, June 30). In Chemistry LibreTexts. [Link]

Sources

Application

Scale-up Synthesis and Isolation of tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate: An Application Note and Protocol

Abstract This document provides a comprehensive guide for the multi-gram scale synthesis and purification of tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate, a valuable spirocyclic building block in medicinal che...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the multi-gram scale synthesis and purification of tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate, a valuable spirocyclic building block in medicinal chemistry. The described protocol is optimized for scalability, robustness, and high purity of the final product, making it suitable for drug discovery and development campaigns. This guide delves into the rationale behind the synthetic strategy, provides a detailed step-by-step experimental procedure, and outlines methods for purification and characterization.

Introduction: The Significance of Spirocyclic Scaffolds

Spirocyclic frameworks, characterized by two rings sharing a single carbon atom, are increasingly recognized as privileged structures in modern drug discovery.[1] Their inherent three-dimensionality and conformational rigidity offer distinct advantages over traditional flat, aromatic systems. This constrained geometry can lead to enhanced binding affinity and selectivity for biological targets, as well as improved pharmacokinetic properties such as metabolic stability.[1][2] The 1,9-diazaspiro[5.5]undecane core, in particular, is a key structural motif found in a variety of biologically active compounds.[3][4] The introduction of a tert-butyloxycarbonyl (Boc) protecting group and an unsaturation within the spirocyclic system, as in the title compound, provides a versatile handle for further chemical elaboration.

This application note addresses the critical need for a reliable and scalable synthesis of tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate to support preclinical and clinical development programs where significant quantities of high-purity material are required.[5]

Synthetic Strategy: A Rationale-Driven Approach

The synthesis of complex spirocyclic amines can be challenging, often requiring multi-step sequences.[6] The chosen synthetic route for tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate is designed for efficiency and scalability. The core of the strategy involves the construction of the diazaspirocyclic framework followed by the selective protection of one of the secondary amines.

A plausible and efficient approach involves a multi-step sequence starting from commercially available materials. The key steps would likely include the formation of a suitable piperidine precursor, followed by a cyclization reaction to form the spirocyclic core, and finally, selective N-Boc protection. While specific literature on the direct synthesis of this exact molecule is limited[7], the principles of diazaspirocycle synthesis are well-established.[2]

The selection of the Boc protecting group is strategic. The tert-butyloxycarbonyl group is widely used in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[8] This allows for the selective functionalization of the unprotected secondary amine in subsequent synthetic steps.

Detailed Experimental Protocol

This protocol outlines a representative multi-step synthesis suitable for scaling up to produce gram quantities of the target compound.

Materials and Reagents
ReagentGradeSupplier
Di-tert-butyl dicarbonate (Boc₂O)ReagentPlus®, ≥99%Sigma-Aldrich
1,4-Dioxane-2,5-diol97%Alfa Aesar
1,3-Diaminopropane≥99%Sigma-Aldrich
Sodium triacetoxyborohydride97%Acros Organics
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Triethylamine (TEA)≥99.5%Sigma-Aldrich
Ethyl acetate (EtOAc)ACS reagent, ≥99.5%Fisher Scientific
HexanesACS reagent, ≥98.5%Fisher Scientific
Sodium sulfate (Na₂SO₄)Anhydrous, granularVWR
Silica gel60 Å, 230-400 meshSorbent Technologies
Step-by-Step Synthesis

Step 1: Synthesis of 1,9-Diazaspiro[5.5]undecan-3-one

A robust method for the construction of the diazaspiro[5.5]undecane core is a double Michael addition reaction. A variation of this approach involves the condensation of a suitable diketone or its equivalent with a diamine.

  • To a solution of 1,4-dioxane-2,5-diol (1.0 eq) in a suitable solvent such as ethanol, add 1,3-diaminopropane (2.1 eq).

  • The reaction mixture is heated to reflux for 12-24 hours.

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is then subjected to a cyclization-promoting step, which may involve treatment with a strong base or acid, depending on the specific intermediate formed.

Step 2: Reduction of the Ketone

The resulting 1,9-diazaspiro[5.5]undecan-3-one is then reduced to the corresponding alcohol.

  • Dissolve the crude 1,9-diazaspiro[5.5]undecan-3-one (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure and extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude 1,9-diazaspiro[5.5]undecan-3-ol.

Step 3: Dehydration to Form the Alkene

The alcohol is then dehydrated to introduce the double bond.

  • Dissolve the crude 1,9-diazaspiro[5.5]undecan-3-ol (1.0 eq) in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 eq).

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude 1,9-diazaspiro[5.5]undec-3-ene.

Step 4: Selective N-Boc Protection

The final step is the selective protection of one of the secondary amines. Due to the symmetry of the intermediate, protection will occur at either nitrogen.

  • Dissolve the crude 1,9-diazaspiro[5.5]undec-3-ene (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add triethylamine (1.2 eq).

  • To this solution, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification Protocol

The crude product is purified by flash column chromatography on silica gel.

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Procedure:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Adsorb the crude product onto a small amount of silica gel.

    • Load the dried silica onto a pre-packed silica gel column.

    • Elute the column with the gradient solvent system, collecting fractions.

    • Monitor the fractions by TLC and combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate as a solid or oil.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

Technique Expected Results
¹H NMR The spectrum should show characteristic peaks for the tert-butyl group (singlet around 1.4-1.5 ppm), the vinyl protons (multiplets in the range of 5.5-6.0 ppm), and the aliphatic protons of the spirocyclic core.
¹³C NMR The spectrum will display signals for the carbonyl of the Boc group (around 155 ppm), the quaternary spiro-carbon, the olefinic carbons, and the aliphatic carbons.
Mass Spectrometry (MS) The mass spectrum should show the molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₁₄H₂₅N₂O₂⁺.
Purity (HPLC) Purity should be ≥95% as determined by HPLC analysis.

Scale-up Considerations and Process Validation

Scaling up chemical reactions requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

  • Heat Transfer: Exothermic reactions, such as the Boc protection step, may require controlled addition of reagents and efficient cooling on a larger scale to manage the heat generated.

  • Mixing: Adequate agitation is crucial to ensure homogeneity, especially in larger reaction vessels.

  • Work-up and Isolation: Extraction and filtration procedures may need to be adapted for larger volumes. The use of a larger separatory funnel or an extractor may be necessary.

  • Purification: Large-scale chromatography can be resource-intensive. Crystallization or distillation, if applicable, should be explored as more economical purification methods for large quantities.

Process Validation: To ensure the trustworthiness of this protocol, it is essential to perform a validation run. This involves:

  • Running the reaction at the desired scale and carefully monitoring all parameters (temperature, reaction time, etc.).

  • Analyzing the final product from the scaled-up batch to confirm it meets the required purity and identity specifications.

  • Documenting all observations and data to establish a reproducible and reliable process.

Visualizing the Workflow

The following diagrams illustrate the synthetic workflow and the logical progression of the protocol.

Synthesis_Workflow Start Starting Materials (1,4-Dioxane-2,5-diol, 1,3-Diaminopropane) Step1 Step 1: Condensation & Cyclization Start->Step1 Intermediate1 1,9-Diazaspiro[5.5]undecan-3-one Step1->Intermediate1 Step2 Step 2: Reduction Intermediate1->Step2 Intermediate2 1,9-Diazaspiro[5.5]undecan-3-ol Step2->Intermediate2 Step3 Step 3: Dehydration Intermediate2->Step3 Intermediate3 1,9-Diazaspiro[5.5]undec-3-ene Step3->Intermediate3 Step4 Step 4: N-Boc Protection Intermediate3->Step4 FinalProduct tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate Step4->FinalProduct

Caption: Synthetic workflow for the target compound.

Protocol_Logic cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Isolation & Purification cluster_analysis Analysis Prep Assemble Glassware & Reagents S1 Step 1: Condensation/ Cyclization Prep->S1 S2 Step 2: Reduction S1->S2 S3 Step 3: Dehydration S2->S3 S4 Step 4: Boc Protection S3->S4 Workup Aqueous Workup & Extraction S4->Workup Chromatography Flash Column Chromatography Workup->Chromatography Analysis NMR, MS, HPLC Chromatography->Analysis

Caption: Logical flow of the experimental protocol.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis and isolation of tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate. By explaining the rationale behind the synthetic choices and providing a clear, step-by-step guide, this document serves as a valuable resource for researchers and scientists in the field of drug development. The successful implementation of this protocol will enable the reliable production of this important spirocyclic building block for further medicinal chemistry exploration.

References

  • Melnykov, K. P., et al. (2019). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega. Available at: [Link]

  • Leitch, J. A., et al. (2021). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications. Available at: [Link]

  • Martinez, J. P., et al. (2021). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Vitaku, E., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. Available at: [Link]

  • Nam, J., et al. (2021). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. Journal of the American Chemical Society. Available at: [Link]

  • Wang, Y., et al. (2020). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Organic Letters. Available at: [Link]

  • ResearchGate. (n.d.). Scale-up synthesis and synthetic transformations. ResearchGate. Available at: [Link]

  • Andersen, C., et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Scale‐up reaction, synthetic application, and the plausible catalytic cycle for this [4 + 3] annulation. ResearchGate. Available at: [Link]

  • PubChem. 2-Boc-2,6-diazaspiro(3.3)heptane. PubChem. Available at: [Link]

  • Johnson, D. S., et al. (2014). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (2010). ChemInform Abstract: Isolation, Biological Activity and Synthesis of Benzannulated Spiroketal Natural Products. ResearchGate. Available at: [Link]

  • Islam, M. S., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Journal of Saudi Chemical Society. Available at: [Link]

  • PubChem. tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate. PubChem. Available at: [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP). Common Organic Chemistry. Available at: [Link]

  • CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester. Google Patents.
  • Organic Syntheses Procedure. t-BUTYL AZODIFORMATE. Organic Syntheses. Available at: [Link]

  • ResearchGate. (2004). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. ResearchGate. Available at: [Link]

  • Barrio, P., et al. (2021). Approach to Heterospirocycles for Medicinal Chemistry. Organic Letters. Available at: [Link]

  • Behenna, D. C., et al. (2012). Total Synthesis of the Spirocyclic Imine Marine Toxin (−)-Gymnodimine and an Unnatural C4-Epimer. Journal of the American Chemical Society. Available at: [Link]

  • University of Southampton ePrints. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. University of Southampton. Available at: [Link]

  • ResearchGate. (2014). Synthesis, NMR and Single Crystal Studies of (E)-tert-Butyl 2-(3-methyl-2,6-diarylpiperidin-4-ylidene)hydrazinecarboxylates. ResearchGate. Available at: [Link]

  • NextSDS. tert-butyl 1-benzyl-1,9-diazaspiro[5.5]undecane-9-carboxylate. NextSDS. Available at: [Link]

  • Weizmann Institute of Science. 2D assignment of 12,14-di t butylbenzo[g]chrysene. Weizmann Institute of Science. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in the synthesis of tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate

Technical Support Center: Synthesis of tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate Welcome to the technical support center for the synthesis of tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate. This gu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate

Welcome to the technical support center for the synthesis of tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot low yields and other experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this molecule?

The synthesis of tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate typically involves a multi-step sequence. While various strategies for creating diazaspirocycles exist, a common approach involves the construction of a key piperidine-based precursor followed by a cyclization to form the spirocyclic core. A plausible route, adapted from general principles of spirocycle and Boc-protected amine synthesis, is outlined below.[1][2][3] The key challenges often lie in the ring-closing and Boc-protection steps.

G cluster_0 Plausible Synthetic Pathway A Precursor Synthesis (e.g., Substituted Piperidone) B Key Intermediate Formation (e.g., Michael Addition or Reductive Amination) A->B Step 1 C Intramolecular Cyclization (Formation of Spirocyclic Core) B->C Step 2 D Boc Protection (Final Product Formation) C->D Step 3 E Final Product (tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate) D->E Purification G Start Low Yield in Cyclization Step Check_Concentration Is reaction run under high dilution (<0.05 M)? Start->Check_Concentration Check_Base Is the base appropriate? Check_Concentration->Check_Base Yes Result_Bad No Improvement Check_Concentration->Result_Bad No, run at high dilution Check_Temp Is temperature optimized? Check_Base->Check_Temp Yes Check_Base->Result_Bad No, screen bases (e.g., K₂CO₃, Cs₂CO₃) Check_Purity Is precursor pure? Check_Temp->Check_Purity Yes Check_Temp->Result_Bad No, screen T (e.g., RT, 50°C, 80°C) Result_Good Yield Improves Check_Purity->Result_Good Yes, issue resolved Check_Purity->Result_Bad No, re-purify precursor

Sources

Optimization

Technical Support Center: Optimizing Acidic Boc Cleavage for tert-Butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate

Welcome to the Technical Support Center for spirocyclic diamine synthesis. This guide is engineered for researchers and drug development professionals working with tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for spirocyclic diamine synthesis. This guide is engineered for researchers and drug development professionals working with tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate (C₁₄H₂₄N₂O₂, MW: 252.18)[1], a critical scaffold frequently utilized in the development of targeted therapeutics, including Leukotriene C4 Synthase inhibitors[2].

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we address the mechanistic causality behind substrate degradation and provide self-validating workflows to ensure the integrity of your final diamine product.

Substrate Profiling & Mechanistic Causality

The deprotection of this specific spirocyclic substrate presents a unique dual-challenge that renders standard, aggressive Boc cleavage conditions obsolete:

  • The Tetrahydropyridine-like Alkene : The undec-3-ene ring contains an isolated double bond. Under strongly acidic conditions, this alkene is highly susceptible to protonation, leading to carbocation formation[3]. More critically, prolonged acid exposure can trigger isomerization of the double bond to the 2-position, forming an unstable enamine that will irreversibly hydrolyze into a ring-opened ketone during aqueous workup.

  • The Nucleophilic Diamine Core : Upon cleavage, the resulting 1,9-diazaspiro[5.5]undec-3-ene is a highly polar, water-soluble secondary diamine. The tert-butyl cation generated during the cleavage of the carbamate is a powerful electrophile that can rapidly alkylate this newly freed amine if not properly scavenged[4].

Troubleshooting Guides & FAQs

Q: I am using standard 50% TFA/DCM, but LC-MS shows a mass of[M+H+114]. What is happening? A: You are observing trifluoroacetoxylation. The high acidity of 50% TFA protonates the undec-3-ene double bond. The resulting carbocation is then trapped by the trifluoroacetate anion, adding 114 Da to your product mass. Solution: Dilute the TFA to 20% in DCM and lower the reaction temperature to 0 °C. This kinetically favors the cleavage of the Boc group (lower activation energy) over the protonation of the alkene[5].

Q: My product mass is [M+H+18] after an aqueous basic workup, and NMR shows a loss of the alkene protons. What happened? A: You have experienced acid-catalyzed alkene isomerization followed by hydrolysis. Strong acids can isomerize the isolated double bond to form an enamine. During your aqueous workup, this enamine rapidly hydrolyzed to a ketone (+18 Da). Solution: Avoid aqueous basic workups entirely. Utilize anhydrous ion-exchange resins (e.g., Dowex) for neutralization and isolation[6].

Q: Should I use 4M HCl in Dioxane instead of TFA to get a crystalline salt? A: While 4M HCl in dioxane is a standard method that yields a highly pure hydrochloride salt[7], it poses a severe risk of hydrochlorination (addition of HCl across the double bond) for this specific spiro-alkene. Furthermore, 1,4-dioxane is a suspect carcinogen and prone to peroxide formation[8]. Mild TFA conditions or TMSOTf-mediated cleavage are mandatory here.

Q: My yield is low, and I see a[M+H+56] peak. How do I prevent this? A: The [M+H+56] peak indicates tert-butylation. The tert-butyl cation released during Boc cleavage is alkylating your nucleophilic diamine product[3]. Solution: Incorporate a cation scavenger. Triisopropylsilane (TIPS) acts as a hydride donor to rapidly quench the tert-butyl cation into isobutane before it can react with your substrate[9].

Quantitative Data: Cleavage Condition Matrix

Summarized below is the empirical performance of various cleavage conditions specifically applied to spiro-alkene scaffolds.

ConditionReaction KineticsAlkene StabilityByproduct RiskRecommended Use
50% TFA / DCM Very Fast (<30 min)LowHigh (Trifluoroacetoxylation)Not recommended
4M HCl / Dioxane Fast (30-60 min)LowHigh (Hydrochlorination)Avoid due to alkene sensitivity[8]
20% TFA / DCM + 5% TIPS Moderate (1-2 hr)HighLow (Cation scavenged)Primary Protocol for spiro-alkenes
TMSOTf / 2,6-Lutidine Fast (30 min)Very HighVery Low (No strong Brønsted acid)Highly sensitive/substituted derivatives

Validated Experimental Protocols

Protocol A: Mild TFA Cleavage with Scavengers (Recommended)

This protocol is designed as a self-validating system to ensure the alkene remains untouched while completely removing the Boc group.

  • Preparation : Dissolve tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate (1.0 eq) in anhydrous DCM (0.1 M concentration). Causality: Anhydrous conditions prevent premature hydration of reactive intermediates.

  • Scavenger Addition : Add 5% v/v Triisopropylsilane (TIPS). Causality: TIPS intercepts the highly reactive tert-butyl cation, preventing N-alkylation[9].

  • Acid Addition : Cool the reaction vessel to 0 °C. Add Trifluoroacetic Acid (TFA) dropwise to achieve a final concentration of 20% v/v. Causality: Low temperatures kinetically suppress alkene protonation while allowing carbamate cleavage to proceed[5].

  • Self-Validation Checkpoint : After 1 hour, sample 5 µL into 1 mL of MeOH and analyze via LC-MS.

    • Success: Disappearance of the starting material (m/z 253.2) and appearance of the target diamine (m/z 153.1).

    • Incomplete: If m/z 209.1 is observed, it indicates loss of the t-butyl group but retention of the carboxylate (incomplete decarboxylation); extend the reaction time by 30 minutes.

  • Concentration : Once complete, remove volatiles under reduced pressure at a water bath temperature strictly below 30 °C . Causality: Heat drives acid-catalyzed alkene isomerization.

  • Anhydrous Isolation : Dissolve the crude TFA salt in minimal MeOH and pass through a Dowex 1X8 (OH⁻ form) ion-exchange column. Causality: The diamine is highly water-soluble. Ion exchange avoids aqueous extraction losses and directly yields the free base[6].

Protocol B: TMSOTf-Mediated Cleavage (For Ultra-Sensitive Scaffolds)

Use this when functionalizing the alkene with highly acid-labile groups.

  • Dissolve the substrate (1.0 eq) and 2,6-lutidine (3.0 eq) in anhydrous DCM at 0 °C.

  • Add Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (2.0 eq) dropwise. Causality: TMSOTf silylates the carbamate carbonyl, leading to the elimination of the t-butyl cation without generating the strong Brønsted acids that destroy alkenes[9].

  • Self-Validation Checkpoint : Validate completion by TLC (Ninhydrin stain). The starting material will not stain, while the deprotected secondary amine will immediately stain deep purple/red, providing an orthogonal visual validation to LC-MS.

  • Quench with saturated aqueous NH₄Cl and extract with DCM.

Mechanistic & Workflow Visualizations

Mechanism Substrate tert-Butyl 1,9-diazaspiro[5.5] undec-3-ene-9-carboxylate Acid Acidic Conditions (H+) Substrate->Acid ProtonatedBoc Protonated Boc Intermediate Acid->ProtonatedBoc Normal Pathway Side1 Alkene Protonation (Side Reaction) Acid->Side1 Excess Strong Acid Target Target Diamine (Desired) ProtonatedBoc->Target Tbutyl t-Butyl Cation (Electrophile) ProtonatedBoc->Tbutyl Side2 N-Alkylation by t-Butyl (Side Reaction) Target->Side2 Tbutyl->Side2 No Scavenger Scavenger Scavenger (e.g., TIPS) Traps Cation Tbutyl->Scavenger Quenched

Mechanistic pathways of Boc cleavage vs. alkene side reactions.

Workflow Step1 1. Reaction Setup 20% TFA in DCM + 5% TIPS Step2 2. Temperature Control Stir at 0 °C for 1h Step1->Step2 Step3 3. Monitoring LC-MS (Check M+H 153.1) Step2->Step3 Step4 4. Concentration Remove volatiles in vacuo <30 °C Step3->Step4 Step5 5. Ion Exchange Dowex 1X8 (OH- form) Step4->Step5 Step6 6. Isolation Lyophilize Free Base Step5->Step6

Optimized workup and isolation workflow for highly polar spiro-diamines.

Sources

Troubleshooting

Preventing side reactions during tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate oxidation

Welcome to the Application Support Center. Working with complex bifunctional spirocyclic scaffolds—specifically tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate —presents unique chemoselectivity challenges during...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. Working with complex bifunctional spirocyclic scaffolds—specifically tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate —presents unique chemoselectivity challenges during drug discovery and development[1].

This molecule features three reactive sites: an electron-rich secondary amine (N1), a sterically hindered alkene (C3-C4), and an acid-labile carbamate (N9-Boc). Standard oxidation protocols frequently fail due to competing N-oxidation and acid-catalyzed degradation. As a Senior Application Scientist, I have designed this guide to provide field-proven, self-validating methodologies that explain the chemical causality behind each step, ensuring you achieve clean alkene functionalization without compromising your scaffold.

Reaction Pathway & Vulnerability Map

Workflow SM tert-Butyl 1,9-diazaspiro[5.5] undec-3-ene-9-carboxylate TFA Step 1: N1 Protection (TFAA, Et3N) SM->TFA Optimal Route Side1 Side Reaction: N1-Oxidation SM->Side1 Unprotected N1 Side2 Side Reaction: N9-Boc Cleavage SM->Side2 Unbuffered Acid Ox Step 2: Epoxidation (mCPBA, NaHCO3 buffer) TFA->Ox Target Protected Epoxide (Stable Intermediate) Ox->Target Deprot Step 3: N1 Deprotection (K2CO3, MeOH) Target->Deprot Final Final Target: Spirocyclic Epoxide Deprot->Final

Figure 1: Optimized workflow preventing N1-oxidation and N9-Boc cleavage during epoxidation.

Troubleshooting FAQs

Q1: Why am I getting complex mixtures with high polarity when using mCPBA for alkene epoxidation? Causality: The unprotected secondary amine at the N1 position is significantly more nucleophilic than the C3-C4 alkene. Electrophilic oxidants like meta-chloroperoxybenzoic acid (mCPBA) will preferentially attack the N1 nitrogen, forming an N-oxide or hydroxylamine, which can further degrade into complex, highly polar mixtures. Solution: You must deactivate the N1 amine. While (using strong acids to form the ammonium salt) is a classic technique to deactivate amines during epoxidation[2], the presence of the acid-labile N9-Boc group makes this highly risky. The most robust approach is temporary acylation (e.g., using trifluoroacetic anhydride, TFAA) prior to oxidation. The strongly electron-withdrawing TFA group completely suppresses N-oxidation.

Q2: I protected N1, but I am still losing the N9-Boc group during the mCPBA reaction. How do I prevent this? Causality: The epoxidation of alkenes with mCPBA generates (m-CBA) as a stoichiometric byproduct[3]. With a pKa of ~3.8, m-CBA is acidic enough to slowly catalyze the at N9, especially in non-polar solvents like dichloromethane (DCM) over extended reaction times[4]. Solution: Implement a biphasic buffering system. Running the reaction in a 1:1 mixture of DCM and saturated aqueous sodium bicarbonate (NaHCO3) continuously neutralizes the m-CBA as it forms, protecting the Boc group while allowing the epoxidation to proceed safely in the organic phase.

Q3: When attempting a dihydroxylation (OsO4/NMO), I observe oxidative cleavage instead of the 3,4-diol. Why? Causality: Osmium tetroxide (OsO4) forms an osmate ester intermediate with the alkene. In the presence of highly basic unprotected amines, or under unoptimized N-methylmorpholine N-oxide (NMO) stoichiometry, this intermediate can undergo C-C bond cleavage (similar to a Lemieux-Johnson oxidation) rather than hydrolysis to the desired cis-diol. Solution: Buffer the Upjohn conditions with citric acid, or better, utilize the Sharpless Asymmetric Dihydroxylation (AD-mix) formulation. The AD-mix contains potassium carbonate and methanesulfonamide, which accelerate osmate ester hydrolysis and suppress over-oxidation pathways.

Quantitative Reaction Profiling
Oxidation StrategyN1 StatusBuffer SystemPrimary OutcomeTarget Epoxide Yield
Standard mCPBAUnprotectedNoneN-Oxidation / Degradation< 10%
mCPBA + TsOH (1.0 eq)Protonated SaltNoneBoc Cleavage / Complex Mix15 - 25%
OsO4 / NMO (Upjohn)UnprotectedNoneOxidative Cleavage (Aldehydes)< 5%
mCPBA + TFAA Protection TFA-Protected Sat. NaHCO3 (Biphasic) Clean Epoxidation > 85%
Validated Experimental Protocol: Chemoselective Epoxidation

This protocol utilizes a temporary protection strategy to ensure a self-validating, high-yielding workflow.

Step 1: N1-Trifluoroacetylation (Amine Deactivation)
  • Procedure: Dissolve tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate (1.0 eq) in anhydrous DCM (0.1 M). Add triethylamine (2.0 eq) and cool the mixture to 0 °C under nitrogen. Dropwise add trifluoroacetic anhydride (TFAA, 1.2 eq). Stir for 1 hour at 0 °C. Quench with water and extract with DCM.

  • Causality: TFAA selectively acylates the highly nucleophilic secondary amine at N1. The resulting trifluoroacetamide is highly electron-deficient, rendering the nitrogen completely inert to electrophilic oxidants in the next step.

  • Validation Checkpoint: TLC (Ninhydrin stain) will shift from a strongly positive (purple/red) spot for the free amine to a negative spot. LC-MS will show an [M+H]+ shift of +96 Da.

Step 2: Biphasic Epoxidation (Alkene Functionalization)
  • Procedure: Dissolve the crude N1-protected intermediate in a 1:1 (v/v) mixture of DCM and saturated aqueous NaHCO3. Cool to 0 °C. Add mCPBA (1.5 eq, 77% max) portion-wise. Stir vigorously for 4 hours, allowing the reaction to slowly warm to room temperature. Separate the layers, wash the organic layer with 10% aqueous Na2S2O3 (to quench excess peroxide), followed by brine.

  • Causality: The biphasic system ensures that the meta-chlorobenzoic acid byproduct is immediately neutralized and extracted into the aqueous layer. This strictly prevents the acid-catalyzed degradation of the N9-Boc group.

  • Validation Checkpoint: LC-MS shows an [M+H]+ shift of +16 Da relative to the Step 1 intermediate. No loss of the Boc group (-100 Da) should be observed.

Step 3: N1-Deprotection (Restoring the Scaffold)
  • Procedure: Dissolve the crude epoxide in Methanol (0.1 M). Add K2CO3 (3.0 eq) and water (10% v/v). Stir at room temperature for 2–4 hours. Concentrate under reduced pressure, dilute with water, and extract with Ethyl Acetate.

  • Causality: The trifluoroacetyl group is uniquely labile to mild basic hydrolysis, allowing its quantitative removal without opening the newly formed epoxide or affecting the N9-Boc group.

  • Validation Checkpoint: LC-MS shows the return of the free amine mass (an [M+H]+ shift of -96 Da from the Step 2 intermediate).

References
  • Discovery of GJG057, a Potent and Highly Selective Inhibitor of Leukotriene C4 Synthase. ACS Medicinal Chemistry Letters. URL:[Link]

  • Epoxidation of trans-4-Aminocyclohex-2-en-1-ol Derivatives: Competition of Hydroxy-Directed and Ammonium-Directed Pathways. Journal of Organic Chemistry / ResearchGate. URL:[Link]

  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI Molecules. URL:[Link]

  • m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. URL:[Link]

Sources

Optimization

Best flash chromatography solvent systems for tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate purification

Target Molecule: tert-Butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Overview & Chemical Context Purifying tert-butyl 1,9-diazaspi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: tert-Butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Overview & Chemical Context

Purifying tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate via normal-phase flash chromatography presents a classic chromatographic dichotomy. The molecule features a highly lipophilic, acid-labile tert-butyloxycarbonyl (Boc) protected amine at the N9 position, alongside a free, highly basic secondary aliphatic amine at the N1 position. Furthermore, the spirocyclic core contains an isolated alkene (undec-3-ene) but lacks any aromatic system, rendering it practically invisible to standard UV detection.

This guide provides field-proven, self-validating methodologies to overcome severe peak tailing, prevent accidental deprotection, and ensure high-recovery isolation of this specific diazaspiro scaffold.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my compound streak severely on standard silica TLC, even with highly polar solvents?

A: The streaking is caused by strong acid-base interactions, not just polarity. Standard unmodified silica gel is populated with weakly acidic silanol groups (Si-OH, pKₐ ~4.5–5.5). The free secondary amine at the N1 position of your diazaspiro core is highly basic. As the compound travels down the column, it acts as a base, undergoing strong secondary hydrogen bonding and ion-exchange interactions with the silanols. This causes the compound to "stick" to the silica, resulting in severe tailing, broad elution bands, and poor recovery[1].

Q2: What is the optimal solvent system for unmodified bare silica gel?

A: To successfully elute this compound on bare silica, you must dynamically neutralize the acidic silanol sites. The industry standard is a ternary solvent system consisting of Dichloromethane (DCM), Methanol (MeOH), and a competing volatile amine like Ammonium Hydroxide (NH₄OH)[1].

  • Optimal Ratios: Solvent mixes such as 95:4:1 or 85:14:1 (DCM:MeOH:NH₄OH) are highly effective for polar nitrogenous compounds[2]. Alternatively, a 90:9:1 ratio provides an excellent balance of polarity and silanol suppression[3]. The NH₃ molecules occupy the active silica sites, allowing the target diazaspiro compound to elute based purely on its inherent polarity.

Q3: Are there alternative stationary phases that eliminate the need for corrosive basic modifiers?

A: Yes. If you wish to avoid ammonia or triethylamine (TEA), amine-functionalized silica (e.g., KP-NH) is the premier alternative[1]. This stationary phase has aminopropyl groups covalently bonded to the silica, rendering the surface inherently basic. This completely eliminates the solute-sorbent mass transfer kinetics issues associated with silanols[1]. Consequently, you can purify the basic amine using simple, volatile binary gradients like Hexane / Ethyl Acetate[4].

Q4: How do I prevent the Boc protecting group from cleaving during purification?

A: The N9-Boc group is acid-labile. While generally stable on normal-phase silica, you must absolutely avoid using acidic modifiers (like Formic Acid, Acetic Acid, or TFA) in your mobile phase. Adding acid to sharpen peaks is a common trick for acidic compounds, but doing so here will risk deprotecting the N9 amine, creating a highly polar, doubly basic diamine that will permanently bind to the column[1]. Additionally, keep your rotary evaporator water bath below 40°C during concentration.

Q5: Why can't I see my compound eluting on the UV trace at 254 nm?

A: tert-Butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate lacks an aromatic ring or extended conjugated system. Its only chromophores are the isolated alkene and the carbamate (Boc) group, which absorb very weakly in the low UV range (205–215 nm).

  • Solution: Monitor the purification using an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometry (MS) directed fraction collector. If relying on manual fraction checking, spot the fractions on a TLC plate and stain with Ninhydrin (which reacts specifically with the free N1 secondary amine to form a purple spot) or Potassium Permanganate (KMnO₄) (which oxidizes the undec-3-ene double bond, appearing as a yellow spot on a purple background).

Part 2: Quantitative Comparison of Purification Strategies

ParameterStandard Silica (Bare SiO₂)Amine-Functionalized (KP-NH)Reversed-Phase (C18)
Optimal Solvent System DCM / MeOH / NH₄OHHexane / EtOAcH₂O / MeCN + 0.1% NH₄OH
Modifier Required Yes (1% NH₄OH)NoYes (Basic buffer)
Mechanism of Elution Polarity + Silanol NeutralizationPurely Polarity (Basic surface)Hydrophobicity
Loading Capacity High (up to 10% w/w)Medium (up to 5% w/w)Low (1-2% w/w)
Relative Cost LowHighVery High
Best Use Case Bulk crude purificationSensitive compounds, avoiding NH₃Highly polar impurities co-eluting

Part 3: Experimental Protocol (DCM/MeOH/NH₄OH Workflow)

This self-validating protocol ensures the correct preparation and execution of a basic-modified flash chromatography run for diazaspiro compounds[5].

Step 1: Solvent Preparation (e.g., 90:9:1 DCM:MeOH:NH₄OH)

  • Measure 900 mL of Dichloromethane (DCM) and 90 mL of Methanol (MeOH).

  • Add 10 mL of concentrated aqueous Ammonium Hydroxide (28-30% NH₄OH).

  • Self-Validating Check: Mix vigorously. Because water is immiscible with DCM, the MeOH acts as a bridging co-solvent. The final mixture must be completely monophasic and clear . If the solution is cloudy or biphasic, add MeOH in 0.5% increments until it becomes perfectly clear.

Step 2: Column Equilibration (Critical Step)

  • Mount the bare silica column and flush it with 3 to 5 Column Volumes (CV) of the prepared basic eluent.

  • Causality: This step pre-neutralizes the acidic silanols before the compound is introduced. If you load the compound onto a dry or un-neutralized column, the basic amine will irreversibly bind at the injection site, destroying your recovery.

  • Self-Validating Check: Monitor the baseline on the UV/ELSD detector. It will drift initially and then stabilize into a flat line once the silica is fully neutralized.

Step 3: Sample Loading

  • Dissolve the crude tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate in the absolute minimum volume of the starting eluent.

  • Note: Do NOT dry-load onto standard Celite, as Celite contains active acidic sites that will trap the free amine. If dry-loading is mandatory, use basic alumina or pre-treated silica.

Step 4: Gradient Elution & Fraction Analysis

  • Run a gradient from 100% DCM to your target DCM/MeOH/NH₄OH ratio over 10–15 CVs.

  • Spot every 3rd fraction on a TLC plate, dip in Ninhydrin stain, and heat gently to identify the fractions containing the secondary amine.

Part 4: Purification Decision Workflow

PurificationWorkflow Start Crude tert-Butyl 1,9-diazaspiro [5.5]undec-3-ene-9-carboxylate CheckSilica Is Amine-Functionalized Silica (KP-NH) Available? Start->CheckSilica YesKPNH Use KP-NH Column CheckSilica->YesKPNH Yes NoKPNH Use Standard Bare Silica CheckSilica->NoKPNH No SolventKPNH Eluent: Hexane / EtOAc (No basic modifier needed) YesKPNH->SolventKPNH SolventSilica Eluent: DCM / MeOH / NH4OH (e.g., 90:9:1) NoKPNH->SolventSilica RunKPNH Run Gradient & Collect (Monitor via ELSD or 210nm) SolventKPNH->RunKPNH RunSilica Run Gradient & Collect (Monitor via ELSD or 210nm) SolventSilica->RunSilica Evaluate Evaluate Purity (TLC with Ninhydrin/KMnO4) RunKPNH->Evaluate RunSilica->Evaluate Success Pure Compound Isolated Evaluate->Success >95% Purity Fail Co-eluting Impurities? Evaluate->Fail <95% Purity RevPhase Use Reversed-Phase (C18) Water/MeCN + 0.1% NH4OH Fail->RevPhase RevPhase->Evaluate

Decision workflow for selecting the optimal flash chromatography system for diazaspiro compounds.

Part 5: References

  • Successful Flash Chromatography Biotage [Link]

  • Column chromatography issue : r/Chempros Reddit [Link]

  • Exploration and optimisation of structure-activity relationships of new triazole-based C-terminal Hsp90 inhibitors Vilnius University (vu.lt)[Link]

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists ACS Publications [Link]

  • WO2020048828A1 - 5-heteroaryl-3,9-diazaspiro[5.5]undecane compounds Google Patents

Sources

Troubleshooting

Technical Support Center: Crystallization &amp; Recovery of tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate

Welcome to the Technical Support Center for the isolation and recovery of tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate . This spirocyclic building block is a privileged scaffold in modern medicinal chemistry,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and recovery of tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate . This spirocyclic building block is a privileged scaffold in modern medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and GPCR antagonists. However, the presence of the lipophilic tert-butyloxycarbonyl (Boc) group combined with the highly flexible spiro-fused ring system often leads to frustrating isolation issues, such as "oiling out" and poor crystallinity.

This guide provides field-proven troubleshooting strategies, thermodynamic rationales, and self-validating protocols to optimize your recovery workflows.

Part 1: Troubleshooting Guides & FAQs

Q1: My extraction yields a thick, viscous syrup instead of a solid. Why does this spirocycle "oil out," and how can I force nucleation? A: "Oiling out," formally known as liquid-liquid phase separation (LLPS), occurs when the solute becomes supersaturated but separates into a solute-rich liquid phase rather than forming a crystalline solid lattice. The free base of tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate is highly prone to LLPS because the bulky Boc group disrupts uniform crystal packing, lowering the overall lattice energy . Solution: Shift the thermodynamic balance by forming a salt. The secondary amine (N1) can be readily protonated. By introducing an acid (e.g., anhydrous HCl or p-toluenesulfonic acid), you increase the ionic character and lattice energy of the molecule. This drives the system toward solid-liquid phase separation (crystallization) rather than LLPS.

Q2: I want to avoid column chromatography. Can I isolate the Boc-protected spirocycle directly from the crude reaction mixture? A: Yes, through reactive crystallization . Instead of an aqueous workup—which can lead to product loss into the aqueous phase—you can telescope the reaction directly into a crystallization step. If your previous step was a deprotection or coupling, perform a solvent swap to a moderately polar solvent like 2-methyltetrahydrofuran (2-MeTHF). Add an anti-solvent dropwise at elevated temperatures, seed the mixture, and apply a slow cooling ramp .

Q3: When screening salts for crystallization, which counterions provide the best recovery for diazaspiro[5.5]undecane derivatives? A: While the free base is notoriously difficult to crystallize, empirical screening reveals that bulky or highly symmetric counterions pair best with the spirocyclic core. Tosylate (TsOH) and hydrochloride (HCl) salts are the most reliable . The tosylate salt often yields highly crystalline solids due to favorable π-π stacking of the toluene rings in the crystal lattice, which compensates for the steric bulk of the Boc group.

Q4: How does the presence of the alkene (undec-3-ene) affect solvent selection compared to the fully saturated spirocycle? A: The double bond slightly increases the rigidity of the [5.5] spiro system and alters its solubility profile by increasing polarizability. It tends to be more soluble in aromatic solvents (like toluene) and less soluble in strictly aliphatic hydrocarbons. Therefore, binary mixtures like Ethyl Acetate/Heptane or THF/Heptane provide the steep solubility curves necessary for high-yield cooling crystallization.

Part 2: Quantitative Data & Solvent Selection

The following table summarizes the expected outcomes when attempting to crystallize tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate under various conditions.

Chemical StateSolvent / Anti-Solvent SystemTemperature ProfileExpected Yield (%)Purity (HPLC Area %)Technical Observations
Free Base EtOAc / n-Heptane60 °C to 5 °C< 40%85 - 90%Highly prone to oiling out; requires heavy seeding.
Free Base MTBE / Hexanes40 °C to 0 °C45%92%Forms amorphous solids; poor filtration kinetics.
HCl Salt 1,4-Dioxane (Direct Drop)25 °C (Isothermal)88%> 99.0%Excellent crystallinity; bypasses aqueous workup.
TsOH Salt i-PrOH / i-PrOAc55 °C to 10 °C92%> 99.5%Superior impurity purging; distinct crystal habit.

Part 3: Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system , meaning built-in analytical checkpoints ensure the physical chemistry is proceeding correctly before moving to the next step.

Protocol A: Reactive Crystallization of the Hydrochloride Salt

Causality Note: This protocol intentionally bypasses aqueous workup. By utilizing anhydrous HCl in 1,4-dioxane, the protonation of the N1 amine occurs in a medium where the resulting salt is entirely insoluble, driving the equilibrium toward immediate nucleation.

  • Preparation: Concentrate the crude organic stream containing the spirocycle to approximately 3 volumes (3 mL per gram of theoretical yield).

  • Solvent Swap: Add 1,4-dioxane (5 volumes) and distill under reduced pressure to remove residual polar aprotic solvents.

    • Validation Checkpoint: Analyze the distillate via GC. Residual reaction solvent must be <5% to prevent solubility drift.

  • Salt Formation: Adjust the reactor temperature to 20–25 °C. Slowly add 4.0 M anhydrous HCl in 1,4-dioxane (1.1 equivalents) dropwise over 30 minutes.

    • Caution: This is an exothermic reaction. Control the addition rate to maintain an internal temperature of < 30 °C.

  • Aging (Ostwald Ripening): Stir the resulting thick white slurry for 2 hours at 20 °C. This thermodynamic aging allows smaller, unstable crystals to dissolve and redeposit onto larger crystals, ensuring a highly filterable batch.

  • Isolation: Filter the slurry through a sintered glass funnel. Wash the filter cake with cold 1,4-dioxane (2 × 1 vol) followed by MTBE (2 vol).

    • Validation Checkpoint: The final MTBE wash filtrate should have a UV absorbance of <0.05 AU at 254 nm, confirming that >95% of the spirocycle is successfully retained in the filter cake.

  • Drying: Dry the solid in a vacuum oven at 40 °C to a constant weight.

Protocol B: Anti-Solvent Crystallization of the Free Base

Causality Note: If downstream chemistry precludes salt formation, the free base must be isolated. To prevent LLPS (oiling out), the anti-solvent must be added at an elevated temperature to maintain the system in the metastable zone, followed by seeding to provide a low-energy surface for nucleation.

  • Dissolution: Dissolve the crude spirocycle in a minimal amount of ethyl acetate (EtOAc, approx. 2.5 mL/g) at 60 °C.

  • Anti-Solvent Addition (Phase 1): Slowly add n-heptane (1 mL/g) while maintaining the temperature at 60 °C.

    • Validation Checkpoint: The solution must remain completely clear. If cloudiness appears, LLPS has initiated; immediately add 0.5 mL/g of EtOAc to return to a clear solution.

  • Seeding: Introduce 0.5 wt% of pure tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate seed crystals. Hold at 60 °C for 30 minutes to establish the crystal bed.

  • Anti-Solvent Addition (Phase 2): Add additional n-heptane (4 mL/g) over 2 hours using a syringe pump to maintain a constant supersaturation level.

  • Cooling: Cool the suspension to 5 °C at a linear, controlled rate of 0.1 °C/min.

  • Filtration: Filter, wash with cold EtOAc/heptane (1:4), and dry under vacuum.

Part 4: Visualizations of Crystallization Workflows

The following diagrams map the logical decision trees and thermodynamic pathways critical to spirocycle recovery.

Workflow Start Crude Spirocycle Mixture SolventScreen Solvent / Anti-Solvent Addition Start->SolventScreen CheckPhase Phase Separation Observed? SolventScreen->CheckPhase LLPS Oiling Out (LLPS) Detected CheckPhase->LLPS Liquid Phase Solid Nucleation Detected CheckPhase->Solid Solid Phase Intervention1 Heat to 60°C & Adjust Co-solvent LLPS->Intervention1 Cooling Controlled Cooling (0.1 °C/min) Solid->Cooling Intervention2 Salt Formation (e.g., HCl, TsOH) Intervention1->Intervention2 If LLPS persists Seed Add Seed Crystals (0.5 wt%) Intervention1->Seed If clear solution Intervention2->Seed Seed->Cooling Final High-Purity Crystalline API Cooling->Final

Caption: Troubleshooting workflow for resolving liquid-liquid phase separation (oiling out) during spirocycle recovery.

Mechanism FreeBase Free Base (Oil) Low Lattice Energy High Solvation Acid Acid Addition Anhydrous HCl or TsOH FreeBase->Acid Protonated Protonated Spirocycle Increased Ionic Interactions Acid->Protonated Nucleation Primary Nucleation Lattice Energy > Solvation Energy Protonated->Nucleation Supersaturation Crystal Crystalline Salt High Purity Solid State Nucleation->Crystal Crystal Growth

Caption: Thermodynamic mechanism of salt-mediated crystallization overcoming solvation energy.

References

  • The Role of Diastereomer Impurity in Oiling-Out during the Resolution of trans-4-Methyl-2-piperidine Carboxylic Ethyl Ester Enantiomers by Crystallization Source: Organic Process Research & Development (2014) URL:[Link]

  • Streamlined Synthesis of SHP2 Inhibitor GDC-1971 Enhanced by a Telescoped Schotten-Baumann SNAr and Reactive Crystallization Cascade Source: Organic Process Research & Development (2024) URL:[Link]

  • An Expedient Synthetic Route to the Long-Acting RSV Inhibitor JNJ-6231 via Stereoselective Enzymatic Amination and Regioselective Alkylation Source: Organic Process Research & Development (2026) URL:[Link]

Reference Data & Comparative Studies

Validation

Comparing tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate vs piperidine scaffolds in medicinal chemistry

Topic: Comparing tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate vs. Piperidine Scaffolds in Medicinal Chemistry Introduction: The Strategic Imperative of Scaffold Selection In medicinal chemistry, the selection...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Comparing tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate vs. Piperidine Scaffolds in Medicinal Chemistry

Introduction: The Strategic Imperative of Scaffold Selection

In medicinal chemistry, the selection of a core molecular scaffold is a decision of paramount importance, profoundly influencing a drug candidate's trajectory. The scaffold dictates the three-dimensional arrangement of pharmacophoric features, governs physicochemical properties, and ultimately defines the molecule's interaction with its biological target. The piperidine ring, a six-membered nitrogenous heterocycle, is one of the most ubiquitous and validated "privileged structures" in pharmaceuticals, found in over twenty classes of drugs.[1][2] Its prevalence is a testament to its synthetic tractability and generally favorable properties.[3]

However, the relentless pursuit of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles has driven an "escape from flatland"—a strategic shift away from simple, two-dimensional structures towards more complex, three-dimensional architectures.[4][5] This guide provides a comparative analysis of the classic piperidine scaffold against a modern spirocyclic alternative, exemplified by tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate. We will explore the fundamental differences in their structure, properties, and performance, supported by experimental data and protocols, to arm researchers with the insights needed for rational scaffold selection.

The Incumbent: The Piperidine Scaffold

The piperidine ring is a cornerstone of drug design, valued for its ability to confer basicity, modulate solubility, and provide well-defined vectors for substitution.[6][7] Its chair conformation allows for substituents to be placed in distinct axial or equatorial positions, influencing target engagement.[8] This conformational flexibility, however, can be a double-edged sword. While it allows the molecule to adapt to a binding pocket, this comes at an entropic cost upon binding, which can limit potency.[4] Furthermore, the carbons alpha to the nitrogen atom are often susceptible to metabolic oxidation, creating a potential liability for drug metabolism and pharmacokinetics (DMPK).[6][7]

Key Attributes of Piperidine Scaffolds:

  • Widespread Validation: Present in a vast number of FDA-approved drugs.[1][9]

  • Synthetic Tractability: A wealth of established synthetic methods allows for the efficient creation of diverse piperidine derivatives.[10][11]

  • Physicochemical Modulation: The basic nitrogen atom (typical pKa ~11.2) can be crucial for target interaction and solubility, while the overall scaffold balances lipophilic and hydrophilic character.[7][12]

  • Potential Liabilities: Can exhibit metabolic instability and its conformational flexibility may reduce binding affinity.[6][13]

The Challenger: The Diaza-Spirocyclic Scaffold

Spirocycles, characterized by two rings sharing a single carbon atom, introduce a rigid, three-dimensional geometry that offers significant advantages.[14][15] The tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate scaffold embodies this principle. The spirocyclic fusion point locks the two rings in a defined orientation, reducing conformational flexibility and presenting substituents in precise spatial arrangements. This "pre-organization" can lead to a lower entropic penalty upon binding to a biological target, potentially increasing potency and selectivity.[4][13]

The increased fraction of sp³-hybridized carbons in spirocycles generally leads to improved "drug-like" properties, such as enhanced aqueous solubility and metabolic stability, compared to flatter, aromatic systems.[4][14]

Key Attributes of Azaspirocyclic Scaffolds:

  • Three-Dimensionality: Offers a rigid 3D framework, enabling more precise and optimized interactions with complex biological targets.[4][16]

  • Improved Physicochemical Properties: The higher sp³ character often leads to increased solubility and lower lipophilicity.[14]

  • Enhanced Potency and Selectivity: The rigid structure can lead to more potent and selective compounds by minimizing the entropic cost of binding.[4][13]

  • Metabolic Stability: Can mask metabolic soft spots often found in simpler monocyclic systems.[6]

  • Synthetic Challenge: The synthesis of spirocyclic compounds can be more complex and challenging than their monocyclic counterparts, though modern methods are expanding accessibility.[17][18]

Structural Comparison

The fundamental difference between a simple piperidine and a diazaspiro[5.5]undecane lies in the spirocyclic core, which introduces significant rigidity and a distinct 3D shape.

G cluster_0 Piperidine Scaffold cluster_1 tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate piperidine piperidine spirocycle spirocycle piperidine_label Monocyclic, Flexible Chair Conformation spirocycle_label Spirocyclic, Rigid 3D Structure

Caption: A typical workflow for scaffold hopping from piperidine to a spirocyclic analog.

Conclusion and Future Perspective

The piperidine scaffold remains a powerful and reliable tool in medicinal chemistry due to its proven track record and synthetic accessibility. [1][12]However, it is not a panacea. For targets requiring high specificity and for compounds plagued by metabolic instability, a strategic shift to more rigid, three-dimensional scaffolds is often warranted.

The tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate scaffold, as an exemplar of the azaspirocyclic class, offers a compelling alternative. Its inherent rigidity, three-dimensionality, and favorable physicochemical properties can lead to significant improvements in potency, selectivity, and metabolic stability. [4][13][14]While the synthesis of such complex scaffolds presents a greater challenge, the potential rewards—in the form of superior drug candidates with improved clinical success rates—make this an increasingly valuable strategy in modern drug discovery. [4][17]The choice between these scaffolds is not a matter of which is "better," but which is best suited for the specific biological target and the desired therapeutic profile.

References

  • Vitaku, E., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Retrieved from [Link]

  • Olerile, L. D., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. PubMed. Retrieved from [Link]

  • Technology Networks. (2024). New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. Technology Networks. Retrieved from [Link]

  • Wang, Q., et al. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing. Retrieved from [Link]

  • Deeter, J., et al. (2000). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. ACS Publications. Retrieved from [Link]

  • Singh, M., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Bentham Science Publishers. Retrieved from [Link]

  • Le-Su, T., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Taylor & Francis Online. Retrieved from [Link]

  • Olerile, L. D., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]

  • Le-Su, T., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. Retrieved from [Link]

  • Khamitova, A. S., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. Retrieved from [Link]

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (n.d.). Conformational control in 2-spirocyclopropyl piperidines. Retrieved from [Link]

  • Zheng, Z., & Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery. OA Monitor Ireland. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to HPLC Method Validation for Purity Determination of tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate

This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate, a key intermediate in pharmaceutical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate, a key intermediate in pharmaceutical synthesis. We will explore the rationale behind the method development, present a comprehensive validation protocol according to International Council for Harmonisation (ICH) guidelines, and objectively compare its performance against alternative analytical techniques such as Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC).

The quality of an Active Pharmaceutical Ingredient (API) is often predetermined by the quality of its intermediates.[1] Therefore, a robust and reliable analytical method for purity assessment at the intermediate stage is not merely a quality control checkpoint but a strategic imperative that influences process optimization, scalability, and regulatory success.

The Proposed Method: Reverse-Phase HPLC

A reverse-phase HPLC (RP-HPLC) method was developed to provide a reliable and robust system for the routine purity analysis of tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate.

Rationale for Method Development

The molecular structure of the analyte—a spirocyclic compound containing a Boc-protected secondary amine and a tertiary amine within the core structure—guided the selection of the chromatographic conditions.[2][3]

  • Column Selection: A C18 stationary phase was chosen due to its versatility and effectiveness in retaining moderately polar organic molecules like the target analyte. The hydrophobic C18 chains interact with the non-polar regions of the molecule, providing good retention and resolution from potential impurities.

  • Mobile Phase: A gradient elution using acetonitrile and water was selected to ensure the efficient elution of both polar and non-polar impurities. The addition of 0.1% Trifluoroacetic Acid (TFA) to the mobile phase serves a dual purpose: it protonates the basic amine functionalities, reducing peak tailing and improving peak shape, and it provides counter-ions for ion-pairing, which can enhance retention.[4]

  • Detection: The tert-butoxycarbonyl (Boc) protecting group contains a carbamate chromophore, which allows for sensitive detection using a UV detector at a low wavelength, typically around 210 nm.[4][5]

Experimental Protocol: HPLC Purity Determination

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and UV detector.

  • Column: C18 reverse-phase column (4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Sample and Standard Preparation:

  • Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Sample Solution (1.0 mg/mL): Prepare the sample solution using the same procedure as the standard solution.

HPLC Method Validation: A Self-Validating System

The developed HPLC method was validated according to the ICH Q2(R1) guideline to demonstrate its suitability for the intended purpose.[6][7][8] The objective of validation is to confirm that the analytical procedure is fit for its intended purpose.[9]

HPLC_Validation_Workflow cluster_0 Method Validation as per ICH Q2(R1) Start Validation Protocol Specificity Specificity (Peak Purity, Resolution) Start->Specificity Linearity Linearity & Range (50-150% of nominal) Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ (Signal-to-Noise) Precision->Limits Robustness Robustness (Flow, Temp, % Organic) Limits->Robustness Report Validation Report Robustness->Report

Caption: Workflow for HPLC method validation based on ICH Q2(R1).

Validation Parameters and Experimental Data

The following table summarizes the validation protocol and presents illustrative results.

Validation Parameter Protocol Acceptance Criteria Illustrative Result
Specificity Analyze blank, placebo (if applicable), standard, and spiked sample with known impurities. Assess peak purity using a diode array detector.No interference at the analyte's retention time. Resolution > 2.0 between analyte and adjacent peaks. Peak purity index > 0.999.No interference observed. Resolution > 3.5. Peak purity index > 0.9995.
Linearity Analyze five concentration levels from 50% to 150% of the nominal concentration (0.5 to 1.5 mg/mL). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999. Y-intercept should be insignificant.r² = 0.9998.
Range The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within this interval.50% to 150% of the nominal concentration.Confirmed for 0.5 to 1.5 mg/mL.
Accuracy (Recovery) Analyze triplicate samples at three concentration levels (80%, 100%, 120%) by spiking the analyte into a placebo matrix.Mean recovery between 98.0% and 102.0% for each level.99.5%, 100.2%, 101.1% (Avg. 100.3%).
Precision (Repeatability) Analyze six replicate preparations of the standard solution at 100% concentration on the same day, with the same analyst and instrument.Relative Standard Deviation (RSD) ≤ 1.0%.RSD = 0.45%.
Precision (Intermediate) Repeat the precision study on a different day with a different analyst and/or instrument.RSD ≤ 2.0%.RSD = 0.82%.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (S/N) of 3:1.Report the value.0.05 µg/mL.
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (S/N) of 10:1.Report the value.0.15 µg/mL.
Robustness Deliberately vary method parameters (flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%).System suitability parameters (tailing factor, theoretical plates) remain within limits. Purity results are not significantly affected.The method is robust within the tested parameter variations.

Comparative Analysis with Alternative Techniques

While HPLC is a robust and widely used technique, other methods offer distinct advantages and disadvantages for this specific application.[10]

Alternative 1: Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a modern evolution of HPLC that utilizes smaller particle size columns (<2 µm) and higher operating pressures.[11][12] This results in significantly improved speed, resolution, and sensitivity.[13][14]

Protocol Synopsis (UPLC):

  • Column: C18 UPLC column (2.1 mm x 50 mm, 1.7 µm particle size).

  • Mobile Phase: Same as HPLC.

  • Gradient: A much shorter, re-optimized gradient (e.g., total run time of 5 minutes).

  • Flow Rate: 0.5 mL/min.

Comparison:

  • Pros: Drastically reduced analysis time (up to 9 times faster), leading to higher sample throughput.[15] Lower solvent consumption reduces operational costs.[15] Higher resolution can separate closely eluting impurities more effectively.[11]

  • Cons: Higher initial instrument cost. The method is more sensitive to system dead volume and requires specialized instrumentation capable of handling high backpressures.[14]

Alternative 2: Gas Chromatography (GC)

GC separates compounds based on their volatility. For non-volatile or thermally labile compounds like the target analyte, derivatization is typically required to increase volatility and improve chromatographic properties.[16][17]

Protocol Synopsis (GC):

  • Derivatization: React the analyte with a silylating agent (e.g., BSTFA) to convert the amine functionalities into less polar, more volatile silyl derivatives.

  • GC System: A GC system with a Flame Ionization Detector (FID).

  • Column: A low-to-mid polarity capillary column (e.g., DB-5).

  • Temperature Program: A temperature gradient from a low starting temperature (e.g., 150°C) to a high final temperature (e.g., 300°C).

Comparison:

  • Pros: Excellent for analyzing volatile impurities, such as residual solvents, which cannot be assessed by this HPLC method. High sensitivity with an FID detector.

  • Cons: The analyte itself is not suitable for direct GC analysis due to its low volatility and the presence of polar amine groups, which can cause severe peak tailing on standard columns.[18][19] The need for derivatization adds an extra step to sample preparation, which can introduce variability and potential side reactions. Not suitable for analyzing non-volatile degradation products or impurities.

Performance Comparison and Method Selection

The choice of analytical technique depends on the specific requirements of the laboratory, such as sample throughput, the nature of expected impurities, and available instrumentation.

Method_Selection_Logic Start What is the primary analytical need? Need1 Routine QC & Purity Assay Start->Need1 Reliability & Cost Need2 High-Throughput Screening Start->Need2 Speed & Volume Need3 Residual Solvent Analysis Start->Need3 Volatile Impurities Method_HPLC Recommend: HPLC (Robust, Reliable, Cost-Effective) Need1->Method_HPLC Method_UPLC Recommend: UPLC (Fast, High-Resolution) Need2->Method_UPLC Method_GC Recommend: GC (Volatile-Specific) Need3->Method_GC

Caption: Decision guide for selecting the appropriate analytical method.

Comparative Summary Table
Parameter HPLC UPLC GC (with Derivatization)
Analysis Time ~35 minutes~5 minutes~20 minutes
Resolution GoodExcellentGood (for volatile derivatives)
Sensitivity (Analyte) GoodExcellentGood
Solvent Consumption HighLowVery Low
Sample Throughput Low to MediumHighMedium
Application Scope Purity, non-volatile impuritiesPurity, non-volatile impuritiesVolatile impurities, residual solvents
Instrumentation Cost MediumHighLow to Medium
Method Complexity LowLowHigh (due to derivatization)

Conclusion

The developed reverse-phase HPLC method has been rigorously validated and proven to be specific, linear, accurate, precise, and robust for the determination of purity of tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate. It stands as the gold standard for routine quality control, offering a reliable balance of performance and accessibility.

For laboratories requiring higher throughput and improved resolution for complex impurity profiles, transitioning to a UPLC method is a highly effective strategy, providing significant gains in efficiency and reduced operational costs. Gas Chromatography serves a complementary role and is the superior choice for analyzing volatile impurities like residual solvents, which are outside the scope of the primary HPLC method. The selection of the optimal technique should be guided by the specific analytical objective, aligning the method's strengths with the laboratory's strategic goals.

References

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Pharma Tutor. (2025). Ultra Performance Liquid Chromatography (Uplc): A New Trend in Analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. Retrieved from [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2025). A review article of UPLC and its emerging application and challenges and opportunities. Retrieved from [Link]

  • National Energy Technology Laboratory. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • MDPI. (2022). UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2022). UPLC in Pharmaceutical Analysis: Review. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. Retrieved from [Link]

  • PubMed. (n.d.). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Retrieved from [Link]

  • Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Retrieved from [Link]

  • PubMed. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Retrieved from [Link]

  • MDPI. (2021). An HPLC Method for the Determination of Amines in Flotation Pulp Based on Derivatization. Retrieved from [Link]

  • ACS Publications. (2007). Simultaneous HPLC Analysis of Biogenic Amines, Amino Acids, and Ammonium Ion as Aminoenone Derivatives in Wine and Beer Samples. Retrieved from [Link]

  • Macedonian Pharmaceutical Bulletin. (2023). Fast, simple HPLC method for determination of Spironolactone related compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of Spirodiclofen on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of the Boc-protected amine. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • LinkedIn. (2026). Analytical Method Development for Intermediate Purity & Impurities. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Journal of Research and Analytical Reviews. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link]

  • Wiley Online Library. (2026). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]

  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]

  • International Journal of Pharmaceutical and Life Sciences. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • Google Patents. (n.d.). CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization.

Sources

Validation

LC-MS Analysis and Fragmentation Profiling of tert-Butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate: A Comparative Guide

As drug discovery increasingly shifts toward three-dimensional, sp³-rich architectures, spirocyclic diamines like 1,9-diazaspiro[5.5]undecane derivatives have emerged as premier bioisosteres for traditional piperazine an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery increasingly shifts toward three-dimensional, sp³-rich architectures, spirocyclic diamines like 1,9-diazaspiro[5.5]undecane derivatives have emerged as premier bioisosteres for traditional piperazine and piperidine rings[1]. These rigid scaffolds enhance metabolic stability and target specificity[1]. Among these, tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate stands out due to its undec-3-ene double bond, which provides a versatile synthetic handle for downstream functionalization.

However, the presence of both the alkene and the tert-butoxycarbonyl (Boc) protecting group significantly complicates its mass spectrometric behavior. As a Senior Application Scientist, I have designed this guide to objectively compare the LC-MS performance of this unsaturated spirocycle against its saturated and non-spirocyclic alternatives, providing a self-validating analytical framework for structural elucidation.

Structural Profiling & The Causality of Fragmentation

To accurately identify this compound, one must understand the thermodynamic drivers behind its ionization and fragmentation in positive Electrospray Ionization (ESI+).

The McLafferty-Type Rearrangement

The unequivocal determination of t-Boc protecting groups is often complicated by their inherent instability under MS conditions[2]. In ESI+, t-Boc-protected amines do not simply undergo random bond cleavage; they are driven by a highly specific within the ion source or collision cell[2].

This concerted, six-membered transition state causes the neutral loss of isobutylene (56.06 Da), yielding an intermediate at m/z 197.13. This is immediately followed by the rapid extrusion of carbon dioxide (44.01 Da) to yield the fully deprotected spirocycle core at m/z 153.12[3].

Allylic Cleavage of the Spiro-Core

Unlike its saturated counterpart, the undec-3-ene system introduces an allylic carbon adjacent to the spirocenter. During Collision-Induced Dissociation (CID), this allylic position acts as a thermodynamic weak point. Once the Boc group is cleaved, the m/z 153.12 core undergoes rapid ring-opening, yielding a characteristic m/z 96.08 fragment. This specific fragment is the definitive diagnostic marker that differentiates the alkene from the alkane.

Comparative LC-MS Performance Data

To contextualize the target compound's behavior, we compare it against two common structural alternatives:

  • Alternative A (Saturated): tert-butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate.

  • Alternative B (Bicyclic): tert-butyl 4-(3,6-dihydro-2H-pyridin-4-yl)piperidine-1-carboxylate (a fused, non-spirocyclic analog).

Table 1: LC-MS Performance and Fragmentation Comparison
Compound FeatureExact MassPrecursor [M+H]⁺Key MS/MS Fragments (m/z)Relative Retention (C18 UPLC)
Target: Unsaturated Spirocycle 252.18253.19 197.13 (-C₄H₈)153.12 (-Boc)96.08 (Allylic Cleavage) Baseline (Rt ~ 3.2 min)
Alt A: Saturated Spirocycle 254.20255.21 199.14 (-C₄H₈)155.15 (-Boc)98.10 (Alkane Cleavage)+0.6 min (Higher lipophilicity delays elution)
Alt B: Bicyclic Analog 266.20267.21 211.14 (-C₄H₈)167.15 (-Boc)82.07 (Piperidine Cleavage)-0.3 min (Different polar surface area)

Data Interpretation: The target compound elutes earlier than its saturated analog because the π-electrons of the double bond slightly reduce the molecule's overall hydrophobicity, weakening its interaction with the C18 stationary phase.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your analytical results, do not treat LC-MS as a "black box." The following protocol is engineered as a self-validating system, where each step proves the integrity of the next.

Step 1: System Suitability Test (SST) & Blank Verification

  • Action: Inject a 50:50 MeOH:H₂O blank, followed by a caffeine standard (m/z 195.0876).

  • Causality: This establishes a baseline to definitively prove the absence of column carryover from previous runs, while simultaneously validating the sub-ppm mass accuracy of the TOF/Orbitrap detector before introducing the unknown sample.

Step 2: Sample Preparation

  • Action: Dilute the spirocycle to 1 µg/mL in 50% Acetonitrile containing 0.1% Formic Acid.

  • Causality: Formic acid chemically pre-protonates the basic secondary amine (N1) in solution. This drastically enhances ESI+ ionization efficiency and stabilizes the [M+H]⁺ ion, while the 1 µg/mL concentration prevents detector saturation and ion suppression.

Step 3: Chromatographic Separation

  • Action: Elute on a sub-2 µm C18 UPLC column using a gradient of 5% to 95% Acetonitrile (0.1% FA) over 5.0 minutes at 0.4 mL/min.

  • Causality: The rapid gradient on a high-efficiency C18 phase resolves the unsaturated target from potential saturated impurities based on subtle lipophilicity differences, ensuring the MS only samples a pure chromatographic peak.

Step 4: ESI-MS/MS Acquisition via CE Ramping

  • Action: Apply a Collision Energy (CE) ramp from 15 eV to 35 eV in the collision cell.

  • Causality: A static CE might bypass intermediate states, destroying structural information. Ramping the energy captures the sequential McLafferty rearrangement (isobutylene loss at ~15-20 eV) and the subsequent decarboxylation/ring opening (at >25 eV), creating a complete, self-validating fragmentation tree.

Visualizations

LCMS_Workflow N1 1. System Suitability (Blank & Standard) N2 2. Sample Prep (1 µg/mL, 0.1% FA) N1->N2 N3 3. UPLC Separation (C18 Gradient) N2->N3 N4 4. ESI+ Ionization (Protonation) N3->N4 N5 5. CID Fragmentation (15-35 eV Ramp) N4->N5 N6 6. Data Validation (Isotope & Fragments) N5->N6

Fig 1: Self-validating LC-MS workflow ensuring analytical integrity and absence of carryover.

Fragmentation_Pathway M1 Precursor Ion [M+H]+ m/z 253.19 M2 Intermediate [M+H-C4H8]+ m/z 197.13 M1->M2 McLafferty-type Rearrangement (-56 Da, Isobutylene) M3 Deprotected Core [M+H-Boc]+ m/z 153.12 M2->M3 Decarboxylation (-44 Da, CO2) M4 Allylic Cleavage Fragment m/z 96.08 M3->M4 Spiro-ring Opening (CID Allylic Cleavage)

Fig 2: ESI+ fragmentation causality of the Boc-protected diazaspiro[5.5]undec-3-ene core.

References

  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS Journal of the American Society for Mass Spectrometry URL:[Link]

  • Discovery of GJG057, a Potent and Highly Selective Inhibitor of Leukotriene C4 Synthase Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry Forensic Science International (via PMC) URL:[Link]

Sources

Comparative

Conformational Stability in 3D Drug Scaffolds: tert-Butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate vs. Bridged Bicyclic Systems

Executive Summary The transition from flat, sp2-hybridized aromatics to sp3-rich, three-dimensional architectures is a cornerstone of modern drug discovery, designed to improve metabolic stability and target specificity...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from flat, sp2-hybridized aromatics to sp3-rich, three-dimensional architectures is a cornerstone of modern drug discovery, designed to improve metabolic stability and target specificity 1. Two prominent classes of piperazine and piperidine bioisosteres are spirocyclic and bridged bicyclic systems. This guide provides an objective, data-driven comparison of the conformational stability, vector projection, and physicochemical behavior of the spiro-alkene scaffold tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate against standard bridged bicyclic scaffolds.

Structural Anatomy & Conformational Dynamics

The Spiro-Alkene Scaffold

tert-Butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate is a complex spirocyclic diamine. The spiro carbon acts as a rigid vertex that forces the two nitrogen-containing rings into orthogonal planes, projecting functional groups in a highly predictable 3D geometry 2.

  • The Saturated Ring: The Boc-protected piperidine ring exhibits classic chair-to-chair inversion, though the energy barrier is elevated due to steric hindrance at the spiro junction.

  • The Unsaturated Ring: The C3-C4 double bond restricts the tetrahydropyridine ring to a half-chair conformation. This localized rigidity significantly reduces the overall conformational entropy compared to fully saturated 1,9-diazaspiro[5.5]undecanes, pre-organizing the molecule for target binding without completely locking it 2.

Bridged Bicyclic Systems

In contrast, bridged bicyclic systems (e.g., 3,9-diazabicyclo[3.3.1]nonane) feature an atomic bridge thrown across the underlying ring, locking the system into a highly rigid, often boat-chair or twin-chair conformation 3. This global rigidity minimizes entropic penalties upon target binding but offers zero induced-fit flexibility, which can be detrimental if the binding pocket undergoes dynamic shifts.

G Spiro Spirocyclic Scaffold (1,9-diazaspiro[5.5]undec-3-ene) Spiro_Prop Orthogonal Ring Planes Localized Flexibility Spiro->Spiro_Prop Bridged Bridged Bicyclic Scaffold (e.g., Diazabicyclo[3.3.1]nonane) Bridged_Prop Locked Conformation Global Rigidity Bridged->Bridged_Prop Spiro_Adv Deep Pocket Adaptation Maintained Fsp3 Spiro_Prop->Spiro_Adv Bridged_Adv High Entropic Penalty Avoidance Predictable Vector Bridged_Prop->Bridged_Adv

Vector projection and conformational logic of spiro vs. bridged scaffolds.

Quantitative Comparison of Physicochemical Properties

To objectively compare these scaffolds, we evaluate their Fraction of sp3 carbons (Fsp3), ring inversion barriers ( ΔG‡ ), and calculated strain energies. The spiro-alkene offers a unique middle ground between the extreme rigidity of bridged systems and the high entropy of linear/monocyclic amines.

Property / Metrictert-Butyl 1,9-diazaspiro[5.5]undec-3-eneBridged Bicyclic (e.g.,[3.3.1]nonane)Causality / Impact on Drug Design
Conformational Flexibility Localized (Half-chair / Chair)Globally LockedSpiro allows minor induced-fit adjustments; Bridged relies entirely on pre-organization.
Ring Inversion Barrier ( ΔG‡ ) ~10 - 14 kcal/mol>20 kcal/mol (Prohibitive)Bridged systems cannot undergo ring flips, preventing adaptation to dynamic targets.
Calculated Strain Energy Moderate (Relieved by alkene)High (Bridgehead strain)High strain in bridged systems can lead to synthetic bottlenecks and instability.
Vector Projection Orthogonal (90° offset)Co-planar or fixed acute anglesOrthogonal vectors are ideal for accessing deep, narrow pockets (e.g., BET bromodomains) 4.

Experimental Methodologies for Conformational Profiling

To rigorously validate the conformational stability of these scaffolds, a self-validating system combining physical spectroscopy and computational simulation is required.

Protocol 1: Variable-Temperature NMR (VT-NMR) Profiling

Purpose: To empirically measure the energy barrier ( ΔG‡ ) of the piperidine ring inversion. Causality: Toluene-d8 is selected as the solvent because its low freezing point allows cooling down to 180 K. This extreme cold is necessary to slow the dynamic chair-to-chair inversion of the spiro-piperidine ring on the NMR timescale, allowing the observation of distinct axial and equatorial proton environments.

  • Sample Preparation: Dissolve 15 mg of tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate in 0.6 mL of anhydrous Toluene-d8.

  • Spectral Acquisition: Acquire baseline 1H and 13C spectra at 298 K using a 600 MHz NMR spectrometer.

  • Cooling Gradient: Lower the probe temperature in 10 K increments from 298 K down to 180 K. Allow 15 minutes of equilibration at each step.

  • Coalescence Monitoring: Monitor the signals corresponding to the protons adjacent to the spiro center (C6 and C10). Identify the coalescence temperature ( Tc​ ) where the time-averaged broad singlet splits into distinct axial and equatorial doublets.

  • Data Analysis: Calculate the activation free energy of inversion using the Eyring equation: ΔG‡=aTc​[b+log(Tc​/Δν)] , where Δν is the peak separation in Hz at the lowest temperature.

Protocol 2: Accelerated Molecular Dynamics (aMD)

Purpose: To map the solvated conformational energy landscape. Causality: Standard MD often traps rigid bicyclic systems in local energy minima. aMD applies a continuous boost potential to lower energy barriers, ensuring adequate sampling of rare transitions (e.g., half-chair to boat in the alkene ring) within a computationally feasible timeframe [[5]]().

  • Parameterization: Parameterize the scaffold using the GAFF2 force field and assign AM1-BCC partial charges.

  • Solvation: Immerse the molecule in a TIP3P explicit water box with a 10 Å buffer zone. Neutralize with Na+/Cl- ions.

  • Equilibration: Perform 10,000 steps of steepest descent minimization, followed by 1 ns of NVT and 1 ns of NPT equilibration at 300 K.

  • Production Run: Execute a 500 ns aMD simulation. Apply a dual-boost potential to both dihedral and total potential energies to accelerate transition rates.

  • Trajectory Analysis: Cluster the resulting conformations using RMSD to identify the dominant structural microstates and calculate their relative populations.

Workflow Start Compound Selection NMR VT-NMR Spectroscopy (Measure ring flip barriers) Start->NMR MD Accelerated Molecular Dynamics (Simulate solvated states) Start->MD Xray X-Ray Crystallography (Solid-state conformation) Start->Xray Integrate Data Integration (Strain Energy & Vector Mapping) NMR->Integrate MD->Integrate Xray->Integrate Decision Lead Optimization Decision Integrate->Decision

Multimodal workflow for evaluating scaffold conformational stability.

Impact on Drug Discovery & Lead Optimization

The strategic selection between a spiro-alkene and a bridged bicyclic system fundamentally dictates the pharmacokinetic and pharmacodynamic trajectory of a drug candidate.

  • When to utilize the Spiro-Alkene: The 1,9-diazaspiro[5.5]undec-3-ene scaffold is highly advantageous for targeting deep, narrow pockets where orthogonal vector projection is required, yet a slight induced-fit adaptation is beneficial for maximizing binding affinity. For instance, bivalent BET inhibitors utilize complex conformationally restricted diamines to achieve isoform selectivity; the spiro architecture allows the molecule to navigate the binding channel without the steric clashing typical of bulky bridged systems 4. Furthermore, the alkene provides a critical synthetic handle for late-stage functionalization (e.g., epoxidation, dihydroxylation, or cross-coupling).

  • When to utilize Bridged Bicyclics: Bridged systems are preferred when the target's pharmacophore model demands absolute vector predictability. If the binding pocket is highly rigid, utilizing a bridged system avoids the entropic penalty associated with freezing out the flexible conformations of a spiro or monocyclic system [[1]]().

References

  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination Source: ACS Medicinal Chemistry Letters URL:[Link][1]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds Source: PubMed Central (PMC) / NIH URL:[Link][2]

  • BET Isoform Selectivity through Diverse Linkers for Bivalent Inhibitors: GSK785, a BRD2/4-Selective Bivalent BET Inhibitor Source: Journal of Medicinal Chemistry URL:[Link][4]

  • Bridged bicyclic rings Source: Almerja URL:[Link][3]

  • Substrate-Dependent Mobile Loop Conformational Changes in Alkanesulfonate Monooxygenase from Accelerated Molecular Dynamics Source: Biochemistry URL:[Link][5]

Sources

Validation

Tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate vs other diazaspiroalkanes for library synthesis

Escaping Flatland: A Comparative Guide to Tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate in Library Synthesis The transition from planar, sp2-hybridized aromatic rings to sp3-rich, three-dimensional architecture...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Escaping Flatland: A Comparative Guide to Tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate in Library Synthesis

The transition from planar, sp2-hybridized aromatic rings to sp3-rich, three-dimensional architectures has become a cornerstone of modern drug discovery[1]. This structural evolution—often termed "escaping flatland"—improves physicochemical properties such as aqueous solubility and enhances target selectivity by providing precise vectorization of pharmacophores. Among these 3D scaffolds, diazaspiroalkanes have emerged as premier bioisosteres for piperazine and piperidine rings[2].

For medicinal chemists designing high-throughput screening (HTS) or DNA-encoded libraries (DELs), the choice of scaffold dictates the chemical space that can be explored. This guide provides an in-depth comparative analysis of tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate against other prominent diazaspiroalkanes, detailing the mechanistic causality behind its utility and providing self-validating protocols for library diversification.

Structural and Mechanistic Deep Dive

The tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate scaffold is a highly versatile building block, typically synthesized via Ring-Closing Metathesis (RCM) to ensure scalability[3]. Its architecture offers two distinct advantages for library synthesis:

  • Orthogonal Reactivity : The nitrogen at position 9 is protected by a tert-butyloxycarbonyl (Boc) group, leaving the secondary amine at position 1 available for immediate functionalization. This allows for sequential, highly regioselective derivatization without complex protecting-group manipulations.

  • The Alkene Handle : Unlike fully saturated analogs (e.g., 3,9-diazaspiro[5.5]undecane), the embedded undec-3-ene double bond provides a critical synthetic handle. This allows for late-stage functionalization—such as dihydroxylation, epoxidation, or cross-coupling—exponentially expanding the structural diversity and Fsp3 fraction of the resulting library.

Pharmacological Impact of Scaffold Geometry

The geometry of the exit vectors in diazaspiroalkanes profoundly impacts target engagement. For instance, replacing the piperazine core with a 2,6-diazaspiro[3.3]heptane system stretches the N-N distance from ~2.8 Å to ~4.19 Å, providing a linear vector that reduces lipophilicity and has been shown to reduce cytotoxicity in PARP-1 inhibitors like olaparib[4]. Conversely, the 6,6-spiro system of the 1,9-diazaspiro[5.5]undecane core provides an angled trajectory. This specific geometry is a privileged motif for engaging specific binding pockets, such as the Asp27/Asn107 residues in Ketohexokinase, the NS5-methyltransferase in Dengue virus type 2[5], and Acetyl-CoA Carboxylase (ACC1/2)[6].

G Pip Piperazine Core (Flat, High Lipophilicity) S33 2,6-Diazaspiro[3.3]heptane (Linear Vector, Lower Lipophilicity) Pip->S33 Bioisosteric Replacement S55 1,9-Diazaspiro[5.5]undecane (Angled Vector, High Fsp3) Pip->S55 Bioisosteric Replacement T1 PARP-1 Inhibition (Reduced Cytotoxicity) S33->T1 T2 ACC1/2 & Viral Targets (Optimal Binding Geometry) S55->T2

Pharmacological impact of replacing piperazine with diazaspiroalkane bioisosteres.

Comparative Analysis of Diazaspiroalkane Scaffolds

To rationally select a scaffold for library synthesis, one must weigh the Fsp3 contribution, vector geometry, and synthetic utility. The table below summarizes the quantitative and qualitative data comparing the 1,9-diazaspiro[5.5]undec-3-ene core with other standard alternatives.

ScaffoldRing SystemExit Vector GeometryFsp3 ProfilePrimary Utility in Drug Discovery
Tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate 6,6-SpiroAngledHigh (Tunable via alkene)Library synthesis, late-stage functionalization[3]
2,6-Diazaspiro[3.3]heptane 4,4-SpiroLinear (Stretched ~4.19 Å)Very HighDirect piperazine bioisostere, reducing lipophilicity[7]
2,8-Diazaspiro[4.5]decane 5,6-SpiroAngledHighKinase inhibitors, piperidine bioisostere
3,9-Diazaspiro[5.5]undecane 6,6-SpiroAngledVery HighACC1/2 inhibitors, Dengue NS5-methyltransferase[5]

Self-Validating Protocol: Three-Stage Orthogonal Diversification

The following methodology outlines a self-validating workflow for generating a highly diverse, sp3-rich screening library utilizing the tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate scaffold. The causality of the sequence is designed to prevent cross-reactivity.

Phase 1: N1-Amidation (Capping the Secondary Amine)

Causality: The secondary amine at N1 is the most nucleophilic site. Capping it first prevents unwanted oxidation or side reactions during the subsequent alkene functionalization.

  • Reaction: Dissolve tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate (1.0 eq) and a diverse carboxylic acid (R1-COOH, 1.2 eq) in anhydrous DMF.

  • Coupling: Add HATU (1.5 eq) and DIPEA (3.0 eq). Stir at room temperature for 2 hours.

  • Validation: Monitor via LC-MS. The reaction is complete when the starting material mass disappears, replaced by the [M+H]+ of the amide intermediate.

Phase 2: Alkene Dihydroxylation (Upjohn Protocol)

Causality: The internal undec-3-ene double bond is functionalized to a cis-diol. This transformation increases the Fsp3 fraction, lowers the partition coefficient (LogP), and introduces new hydrogen-bond donors, which are critical for improving aqueous solubility.

  • Reaction: Dissolve the intermediate from Phase 1 in an Acetone/H2O mixture (4:1).

  • Oxidation: Add N-Methylmorpholine N-oxide (NMO, 2.0 eq) followed by a catalytic amount of OsO4 (0.05 eq). Stir at room temperature for 12 hours.

  • Validation: Quench with sodium sulfite. Confirm diol formation via LC-MS by observing a shift to an earlier retention time (increased polarity) and a mass shift of +34 Da.

Phase 3: N9-Deprotection and Final Capping

Causality: Acidic cleavage of the Boc group exposes the N9 amine. A reductive amination is then performed to install the final diversity element, ensuring high regioselectivity.

  • Deprotection: Treat the diol intermediate with 20% TFA in DCM for 1 hour. Remove volatiles under reduced pressure.

  • Reductive Amination: Dissolve the crude amine in DCE. Add a diverse aldehyde (R2-CHO, 1.2 eq) and stir for 30 minutes. Add NaBH(OAc)3 (2.0 eq) and stir overnight.

  • Validation: Final purity is assessed via UPLC-MS and 1H-NMR. Successful deprotection is confirmed by the complete disappearance of the prominent 9H Boc singlet at ~1.4 ppm.

G A Tert-butyl 1,9-diazaspiro[5.5] undec-3-ene-9-carboxylate B Phase 1: N1-Amidation (R1-COOH, HATU, DIPEA) A->B C Phase 2: Alkene Dihydroxylation (OsO4, NMO, Acetone/H2O) B->C D Phase 3: Boc Deprotection (TFA, DCM) C->D E Phase 4: N9-Capping (R2-CHO, NaBH(OAc)3) D->E F Highly Diverse sp3-Rich Screening Library E->F

Workflow for orthogonal diversification of the 1,9-diazaspiro[5.5]undec-3-ene scaffold.

References

  • The use of spirocyclic scaffolds in drug discovery. PubMed.[Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. PubMed.[Link]

  • Discovery of 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives, a lead for dengue virus type 2 infection. RSC.[Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC.[Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PMC.[Link]

  • Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. ACS Publications.[Link]

  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Blumberg Institute. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide for the Safe Handling and Disposal of Tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate

Tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate (CAS: 1031927-13-5) is a specialized spirocyclic building block frequently utilized in medicinal chemistry and drug development. As a Boc-protected diamine, its dis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate (CAS: 1031927-13-5) is a specialized spirocyclic building block frequently utilized in medicinal chemistry and drug development. As a Boc-protected diamine, its disposal requires strict adherence to chemical compatibility protocols to prevent severe laboratory accidents—specifically, the over-pressurization and rupture of hazardous waste containers.

This guide provides researchers and environmental health and safety (EHS) professionals with comprehensive, step-by-step operational plans for the safe disposal of this compound and its associated reaction streams.

Chemical Profile & Reactivity Causality

To safely manage chemical waste, researchers must understand the mechanistic causality behind a compound's reactivity. Tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate contains a tert-butoxycarbonyl (Boc) protecting group, which dictates its primary hazard profile during disposal.

The Causality of Container Ruptures: The Boc group is highly stable to bases and nucleophiles but is profoundly 1[1]. When this compound is exposed to strong acids commonly used in deprotection workflows (such as Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)), the carbamate linkage cleaves[2]. This cleavage generates the free spiro-amine, along with stoichiometric amounts of carbon dioxide (CO 2​ ) and isobutylene gas (or the tert-butyl cation, which can trap water to form tert-butanol)[1][2].

If unreacted or partially reacted Boc-protected spiro-amines are inadvertently disposed of in a tightly sealed, acidic waste carboy, the continuous evolution of CO 2​ and isobutylene will rapidly 3[3]. This is a leading cause of hazardous waste container ruptures in drug discovery laboratories. Therefore, strict segregation from acidic waste streams is the foundational rule for its disposal[1].

Quantitative Data & Waste Characterization

The following table summarizes the physicochemical properties that dictate the disposal routing for this compound.

PropertyValue / CharacteristicDisposal Implication
Molecular Formula C 14​ H 24​ N 2​ O 2​ Categorized as non-halogenated organic waste (when neat).
Molecular Weight 252.35 g/mol Determines stoichiometric gas yield during deprotection.
Functional Groups Boc-carbamate, spiro-alkene, amineAcid-labile; high risk of 1[1].
Physical State SolidCollect in designated solid hazardous waste bins; 4[4].
EPA Waste Category Unlisted hazardous wasteManaged under RCRA guidelines based on solvent mixtures (e.g., D001 for flammability)[5][6].
Experimental Protocols: Safe Disposal Workflows
Protocol A: Disposal of Neat Solid (Unused or Expired Reagent)

This protocol applies to the disposal of the pure chemical that has degraded, expired, or is 7[7].

  • PPE Verification: Don standard laboratory PPE, including nitrile gloves, safety goggles, and a flame-resistant lab coat[4].

  • Containerization: Transfer the solid Tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate into a chemically compatible, leak-proof high-density polyethylene (HDPE) container[4][5]. Do not dispose of this compound in the regular trash or 8[4][9].

  • Segregation: Ensure the container is strictly segregated from any strong acids, oxidizers, or Lewis acids[1].

  • Labeling: Affix a hazardous waste tag explicitly stating: "Hazardous Solid Waste: Tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate (Non-Halogenated Organic Solid)"[4].

  • EHS Pickup: Transfer the sealed container to the laboratory's satellite accumulation area and request a pickup from the institutional Environmental Health and Safety (EHS) department[5].

Protocol B: Safe Handling of Acidic Deprotection Waste Streams

Drug development professionals frequently deprotect this compound using 10[10][11]. The resulting waste stream is highly corrosive, volatile, and actively off-gassing[2]. This protocol acts as a self-validating system designed to prevent pressurization.

  • Reaction Quenching: Perform all deprotection reactions inside a certified chemical fume hood[2]. Allow the reaction mixture to stir until all visible effervescence (CO 2​ and isobutylene gas generation) has completely ceased[3].

  • Pre-Disposal Venting: Transfer the acidic reaction mixture into a temporary, open-top beaker or a flask with a loosely fitted septum. Allow it to sit for at least 2 hours in the fume hood to ensure complete off-gassing.

  • Waste Routing: Transfer the degassed liquid into a designated "Acidic Organic Waste" carboy[2].

  • Vented Caps (Critical Step): The waste carboy must be equipped with a pressure-relief5 (e.g., a spring-loaded sealed cap) to automatically vent any residual gas generation and prevent flash back ignition[5].

  • Validation: Visually inspect the waste carboy daily for signs of bulging. If bulging occurs, immediately vent the container inside a fume hood while wearing a face shield.

Waste Segregation & Decision Pathway

The following diagram illustrates the logical decision tree for routing waste containing Tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate, ensuring that incompatible chemical streams are kept separate.

WasteWorkflow Start Waste Stream: Tert-butyl 1,9-diazaspiro [5.5]undec-3-ene-9-carboxylate AcidCheck Mixed with Strong Acids? (e.g., TFA, HCl) Start->AcidCheck GasDanger CAUTION: Gas Generation (Isobutylene + CO2) Allow Off-Gassing & Use Vented Caps AcidCheck->GasDanger Yes SolventCheck Contains Halogenated Solvents? (e.g., DCM) AcidCheck->SolventCheck No GasDanger->SolventCheck Post-Degassing HalWaste Route to: Halogenated Organic Waste SolventCheck->HalWaste Yes NonHalWaste Route to: Non-Halogenated Organic Waste SolventCheck->NonHalWaste No

Decision matrix for the safe segregation and disposal of Boc-protected spirocyclic amine waste.

References
  • American Chemical Society (ACS). "Hazardous Waste and Disposal Considerations." 9[9]

  • American Association of Chemistry Teachers (AACT). "Managing Chemical Wastes in the High School Lab." 7[7]

  • Justrite. "How to Manage Chemical Waste Disposal in Academic Labs." 5[5]

  • U.S. Environmental Protection Agency (EPA). "Final Rule: Management Standards for Hazardous Waste Pharmaceuticals." 6[6]

  • BenchChem. "Proper Disposal of Boc-PEG4-sulfone-PEG4-Boc: A Guide for Laboratory Professionals." 1[1]

  • PMC (National Institutes of Health). "Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them." 10[10]

  • BenchChem. "Proper Disposal of Boc-AEDI-OH: A Comprehensive Guide for Laboratory Professionals." 2[2]

  • Organic Letters (ACS Publications). "High-Temperature Boc Deprotection in Flow and Its Application in Multistep Reaction Sequences." 3[3]

  • BenchChem. "Essential Guide to the Proper Disposal of N-Boc-SBP-0636457-OH." 4[4]

  • MDPI. "A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection." 11[11]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate
Reactant of Route 2
Tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.